molecular formula C16H21NO3 B598128 Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate CAS No. 1198285-41-4

Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate

Cat. No.: B598128
CAS No.: 1198285-41-4
M. Wt: 275.348
InChI Key: DDIHKSWIKSZMGG-UHFFFAOYSA-N
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Description

Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate is a piperidine-based chemical building block of interest in medicinal chemistry and organic synthesis . This compound features a piperidyl ring structure with acetate and benzyl substituents, a scaffold commonly found in compounds with significant pharmacological profiles. For instance, structurally related benzylpiperidine and phthalazinone derivatives have been extensively researched as key intermediates in developing potent, target-oriented agents, such as selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) . The ester functional group in its structure makes it a versatile precursor for further chemical transformations, including hydrazinolysis to form hydrazides, which are valuable intermediates for the synthesis of peptide mimics and other heterocyclic compounds . Researchers can utilize this compound as a core synthon for constructing more complex molecules for screening and development. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-(1-benzyl-2-oxopiperidin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-2-20-16(19)11-14-8-9-17(15(18)10-14)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIHKSWIKSZMGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCN(C(=O)C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678095
Record name Ethyl (1-benzyl-2-oxopiperidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198285-41-4
Record name Ethyl (1-benzyl-2-oxopiperidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists for Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate. This guide consolidates known information and provides context based on related compounds. The experimental protocols and potential biological activities described herein are illustrative and should be adapted and verified through laboratory investigation.

Chemical and Physical Properties

PropertyValue
IUPAC Name ethyl 2-(1-benzyl-2-oxopiperidin-4-yl)acetate
CAS Number 1198285-41-4
Molecular Formula C₁₆H₂₁NO₃
Molecular Weight 275.34 g/mol
Canonical SMILES CCOC(=O)CC1CCN(C(=O)C1)CC2=CC=CC=C2
Purity Typically available at >95%

Representative Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, a plausible synthetic route can be derived from general methods for the preparation of N-benzyl-4-substituted-piperidones. A common approach involves the Dieckmann condensation or related cyclization reactions.

Representative Synthesis of a 4-Substituted N-Benzyl-2-Piperidone Core:

A general and adaptable method for synthesizing N-benzyl-4-piperidone, a precursor to the target molecule, involves a multi-step process starting from benzylamine and an appropriate acrylate, followed by cyclization and subsequent functionalization at the 4-position.

  • Step 1: Michael Addition: Benzylamine is reacted with two equivalents of an acrylate ester (e.g., methyl or ethyl acrylate) to form a diester. This reaction is typically carried out in an alcoholic solvent.

  • Step 2: Dieckmann Condensation: The resulting diester undergoes an intramolecular cyclization in the presence of a strong base, such as sodium ethoxide or sodium methoxide, to form a β-keto ester.

  • Step 3: Hydrolysis and Decarboxylation: The β-keto ester is then hydrolyzed and decarboxylated, usually under acidic conditions, to yield N-benzyl-4-piperidone.

  • Step 4: Functionalization at the 4-position: The N-benzyl-4-piperidone can then be subjected to a variety of reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, to introduce the acetate moiety at the 4-position.

Illustrative Workflow for Synthesis and Characterization:

The following diagram outlines a general workflow for the chemical synthesis and characterization of a compound like this compound.

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_documentation Documentation start Starting Materials reaction Chemical Reaction (e.g., Cyclization, Functionalization) start->reaction Reagents, Solvent workup Reaction Work-up (e.g., Extraction, Washing) reaction->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification structural Structural Analysis (NMR, MS, IR) purification->structural purity Purity Assessment (HPLC, GC) purification->purity physical Physical Properties (Melting Point, etc.) purity->physical final_product Final Product physical->final_product report Data Analysis and Reporting final_product->report

A general workflow for chemical synthesis and characterization.

Potential Biological Activities and Signaling Pathways

While there is no specific biological data for this compound, the N-benzylpiperidone scaffold is present in molecules with a range of biological activities. This suggests potential areas for investigation for the title compound.

Potential Biological ActivityContext from Related Compounds
Antimicrobial Certain N-benzyl piperidin-4-one derivatives have demonstrated activity against various bacterial and fungal strains.
HDAC/AChE Inhibition Some N-benzyl piperidine derivatives have been designed and synthesized as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), which are therapeutic targets for Alzheimer's disease.
Steroid-5α-reductase Inhibition N-substituted piperidine derivatives have been evaluated as inhibitors of steroid-5α-reductase, an enzyme implicated in conditions such as benign prostatic hyperplasia.

Hypothetical Signaling Pathway Involvement in Alzheimer's Disease:

Given that related N-benzyl piperidine derivatives have been investigated as inhibitors of HDAC and AChE, it is plausible that this compound could be explored for similar activities. The following diagram illustrates the general roles of HDAC and AChE in the context of Alzheimer's disease pathology.

G Hypothetical Signaling Context for N-Benzylpiperidone Derivatives cluster_cholinergic Cholinergic Synapse cluster_epigenetic Epigenetic Regulation cluster_pathology Alzheimer's Disease Pathology ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChR Acetylcholine Receptor ACh->AChR Binds to Cognitive_Decline Cognitive Decline AChE->Cognitive_Decline Contributes to (Reduced ACh levels) Histones Histones HDAC Histone Deacetylase (HDAC) Histones->HDAC Deacetylated by Gene_Expression Memory-related Gene Expression HDAC->Gene_Expression Suppresses Gene_Expression->Cognitive_Decline Leads to Inhibitor Potential Inhibitor (e.g., N-Benzylpiperidone Derivative) Inhibitor->AChE Inhibits Inhibitor->HDAC Inhibits

Potential roles of HDAC and AChE in Alzheimer's disease.

This diagram illustrates that inhibition of AChE could increase acetylcholine levels, while inhibition of HDAC could enhance the expression of genes related to memory, both of which are therapeutic strategies being explored for Alzheimer's disease. This provides a rationale for investigating compounds like this compound in this context.

Conclusion

This compound is a chemical compound for which detailed public data is scarce. The information presented here provides a foundational understanding of its chemical identity and places it within the broader context of N-benzylpiperidone derivatives, which have shown promise in various areas of medicinal chemistry. Further experimental investigation is necessary to fully characterize its physical properties, optimize its synthesis, and explore its potential biological activities. The provided workflows and hypothetical pathway diagrams serve as a guide for such future research endeavors.

Crystal Structure of Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate: Data Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of crystallographic databases and scientific literature did not yield the specific crystal structure for Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate. While structural data for related compounds containing piperidine or benzyl acetate moieties exist, the complete crystal structure, including atomic coordinates and unit cell parameters for the requested molecule, is not publicly available at this time.

For researchers and drug development professionals seeking to understand the three-dimensional conformation and intermolecular interactions of this compound, experimental determination of the crystal structure through techniques such as X-ray crystallography would be required.

Note on Available Data for a Structurally Related Compound

While the target compound's crystal structure is unavailable, a publication detailing the crystal structure of a different but related molecule, "Ethyl 2-(4-benzyl-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate," was identified.[1][2] This compound shares the ethyl acetate and benzyl functional groups but features a dihydropyridazinone core instead of a piperidone ring. Analysis of this structure could offer some limited insights into the potential conformation of the shared fragments.

Should the crystallographic data for this compound become available, a detailed technical guide could be produced, including the requested data tables, experimental protocols, and visualizations.

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key starting materials and synthetic strategies for the preparation of Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate, a valuable piperidine derivative for pharmaceutical research and development. This document outlines plausible synthetic pathways, detailed experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Recommended Starting Materials and Synthetic Overview

The synthesis of this compound can be efficiently approached from readily available starting materials. The most logical and well-documented precursor is 1-benzyl-4-piperidone . This compound serves as a versatile scaffold upon which the desired 2-oxo functionality and the ethyl acetate side-chain can be installed.

Alternative starting materials include benzylamine and acrylate esters , which can be utilized to construct the 1-benzyl-4-piperidone ring system through a sequence of reactions including Michael addition and Dieckmann condensation.[1][2]

The proposed synthetic strategy commencing from 1-benzyl-4-piperidone involves a three-step sequence:

  • α-Oxidation : Introduction of a carbonyl group at the C-2 position of 1-benzyl-4-piperidone to yield the key intermediate, 1-benzyl-2,4-piperidinedione .

  • Horner-Wadsworth-Emmons Reaction : Condensation of 1-benzyl-2,4-piperidinedione with triethyl phosphonoacetate to introduce the ethylidene acetate moiety at the 4-position.

  • Catalytic Hydrogenation : Selective reduction of the exocyclic double bond to afford the final product, this compound.

This guide will provide detailed protocols for each of these key transformations.

Experimental Protocols

Synthesis of the Core Scaffold: 1-Benzyl-4-piperidone

Two primary methods are presented for the synthesis of the central building block, 1-benzyl-4-piperidone.

Method A: From Benzylamine and Methyl Acrylate [3][4]

This procedure involves a one-pot reaction sequence encompassing a double Michael addition, Dieckmann condensation, and subsequent hydrolysis and decarboxylation.

  • Reaction:

    • To a solution of benzylamine in methanol, slowly add methyl acrylate.

    • The resulting N,N-bis(β-propionate methyl ester)benzylamine is then subjected to Dieckmann condensation using a strong base like sodium methoxide in an inert solvent such as toluene.

    • The cyclic β-keto ester intermediate is then hydrolyzed and decarboxylated under acidic conditions to yield 1-benzyl-4-piperidone.

  • Quantitative Data:

ReactantsMolar RatioConditionsYieldReference
Benzylamine, Methyl Acrylate1 : 2.81. Michael Addition; 2. Dieckmann Condensation (Na, Toluene, reflux); 3. Hydrolysis/Decarboxylation (HCl, reflux)~78%[3][4]

Method B: From 4-Piperidone Hydrochloride and Benzyl Bromide [3]

This method involves the direct N-alkylation of the pre-formed piperidone ring.

  • Reaction:

    • A mixture of 4-piperidone monohydrate hydrochloride and a base such as potassium carbonate is stirred in a polar aprotic solvent like N,N-dimethylformamide (DMF).

    • Benzyl bromide is then added, and the reaction mixture is heated to effect the N-benzylation.

  • Quantitative Data:

ReactantsMolar RatioConditionsYieldReference
4-Piperidone HCl, Benzyl Bromide, K₂CO₃1 : 1.15 : 3.5DMF, 65 °C, 14 h~89%[3]
Synthesis of the Key Intermediate: 1-Benzyl-2,4-piperidinedione

The critical step of introducing the 2-oxo functionality can be achieved through oxidation of the α-position to the nitrogen atom. Selenium dioxide is a suitable reagent for this transformation.[5][6][7]

  • Reaction:

    • 1-Benzyl-4-piperidone is treated with selenium dioxide in a suitable solvent such as dioxane or acetic acid.

    • The reaction mixture is heated to facilitate the oxidation of the methylene group adjacent to the nitrogen to a carbonyl group.

  • Note: While a direct literature precedent for this specific substrate is not available, the oxidation of enolizable ketones to α-diketones using selenium dioxide is a well-established method.[7] Optimization of reaction conditions may be required.

Introduction of the Ethyl Acetate Moiety: Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons reaction provides a reliable method for the formation of the exocyclic double bond at the 4-position.[5][8][9]

  • Reaction:

    • A strong base, such as sodium hydride, is used to deprotonate triethyl phosphonoacetate in an anhydrous solvent like tetrahydrofuran (THF) to generate the phosphonate carbanion.

    • A solution of 1-benzyl-2,4-piperidinedione in THF is then added to the carbanion solution.

    • The reaction mixture is stirred at room temperature to yield Ethyl 2-(1-benzyl-2-oxo-4-piperidylidene)acetate.

  • Quantitative Data:

ReactantsMolar RatioConditionsYieldReference
1-Benzyl-2,4-piperidinedione, Triethyl phosphonoacetate, NaH1 : 1 : 1THF, 0 °C to rtHigh (expected)[5]
Final Step: Selective Reduction of the Exocyclic Double Bond

Catalytic hydrogenation is the method of choice for the selective reduction of the α,β-unsaturated ester to the desired saturated product.

  • Reaction:

    • Ethyl 2-(1-benzyl-2-oxo-4-piperidylidene)acetate is dissolved in a suitable solvent such as ethanol or ethyl acetate.

    • A hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂), is added.

    • The mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) until the reaction is complete.

  • Quantitative Data:

SubstrateCatalystConditionsYieldReference
α,β-Unsaturated EsterPd/C or PtO₂H₂ (balloon or Parr), rtHigh (expected)General knowledge

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the proposed synthetic workflows.

Synthesis of 1-Benzyl-4-piperidone - Method A cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product Benzylamine Benzylamine Michael Addition Michael Addition Benzylamine->Michael Addition Methyl Acrylate Methyl Acrylate Methyl Acrylate->Michael Addition Dieckmann Condensation Dieckmann Condensation Michael Addition->Dieckmann Condensation N,N-bis(β-propionate methyl ester)benzylamine Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Dieckmann Condensation->Hydrolysis & Decarboxylation Cyclic β-keto ester 1-Benzyl-4-piperidone 1-Benzyl-4-piperidone Hydrolysis & Decarboxylation->1-Benzyl-4-piperidone

Caption: Synthesis of 1-benzyl-4-piperidone from benzylamine and methyl acrylate.

Synthesis of this compound Start 1-Benzyl-4-piperidone Intermediate1 1-Benzyl-2,4-piperidinedione Start->Intermediate1 α-Oxidation (e.g., SeO₂) Intermediate2 Ethyl 2-(1-benzyl-2-oxo-4-piperidylidene)acetate Intermediate1->Intermediate2 Horner-Wadsworth-Emmons (Triethyl phosphonoacetate, Base) FinalProduct This compound Intermediate2->FinalProduct Catalytic Hydrogenation (H₂, Pd/C)

Caption: Proposed synthetic pathway to this compound.

References

Retrosynthetic Analysis and Synthetic Strategy for Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a detailed retrosynthetic analysis and a proposed synthetic pathway for Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate, a substituted piperidinone derivative of interest in medicinal chemistry. The analysis focuses on logical bond disconnections to identify key precursors and strategically important reactions. A forward synthesis is proposed, complete with detailed, adaptable experimental protocols for the key transformations. Quantitative data for representative reactions are summarized, and the logical flow of the synthesis is visualized using process diagrams.

Introduction

Piperidinone scaffolds are prevalent in a wide range of biologically active molecules and approved pharmaceuticals. Their rigid cyclic structure allows for the precise spatial arrangement of functional groups, making them attractive templates for drug design. This compound (CAS No. 1198285-41-4) incorporates a 1-benzyl-2-piperidone core functionalized at the 4-position with an ethyl acetate moiety. This combination of a lactam and an ester group offers multiple points for further chemical modification, highlighting its potential as a versatile intermediate in the synthesis of more complex target molecules. This document provides a comprehensive analysis of its synthesis, aimed at providing researchers with a practical guide for its laboratory preparation.

Retrosynthetic Analysis

The retrosynthetic analysis of the target molecule, This compound (1) , is initiated by disconnecting the most accessible bonds to reveal simpler, commercially available, or readily synthesizable precursors.

A primary carbon-carbon bond disconnection at the 4-position of the piperidone ring, between the ring and the acetate side chain, is the most logical initial step. This leads to the key intermediate 1-benzyl-2-piperidone (2) and an ethyl acetate synthon, which can be derived from a reagent like ethyl bromoacetate.

The precursor 1-benzyl-2-piperidone (2) can be further disconnected at the amide bond within the lactam ring. This reveals a linear precursor, 5-(benzylamino)pentanoic acid (3) . This amino acid can be readily cyclized to form the desired lactam.

Finally, 5-(benzylamino)pentanoic acid (3) can be retrosynthetically derived from the reaction of benzylamine (4) and a five-carbon chain with electrophilic ends, such as δ-valerolactone (5) or a 5-halopentanoic acid derivative. Both benzylamine and δ-valerolactone are readily available starting materials.

Retrosynthetic Analysis target This compound (1) intermediate1 1-Benzyl-2-piperidone (2) target->intermediate1 C-C Disconnection (Alkylation) intermediate2 5-(Benzylamino)pentanoic acid (3) intermediate1->intermediate2 C-N Disconnection (Amide formation) precursors Benzylamine (4) + δ-Valerolactone (5) intermediate2->precursors C-N Disconnection (Nucleophilic opening)

Caption: Retrosynthetic analysis of this compound.

Proposed Forward Synthetic Pathway

Based on the retrosynthetic analysis, a two-step forward synthesis is proposed, starting from commercially available materials. The key steps are the synthesis of the 1-benzyl-2-piperidone intermediate followed by its alkylation to introduce the ethyl acetate side chain.

Forward Synthesis step1_reactants δ-Valerolactone + Benzylamine step1_product 1-Benzyl-2-piperidone step1_reactants->step1_product Step 1: Lactam Formation step2_reactants 1-Benzyl-2-piperidone + Ethyl bromoacetate target This compound step2_reactants->target Step 2: C4-Alkylation

Caption: Proposed two-step forward synthesis.

Experimental Protocols

The following protocols are detailed methodologies for the key steps in the proposed synthesis.

Step 1: Synthesis of 1-Benzyl-2-piperidone

This procedure involves the ring-opening of δ-valerolactone by benzylamine, followed by cyclization to the lactam.

Materials:

  • δ-Valerolactone

  • Benzylamine

  • Toluene

  • Dean-Stark apparatus

  • Sodium sulfate (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add δ-valerolactone (1.0 eq) and benzylamine (1.05 eq) in toluene.

  • Heat the reaction mixture to reflux and continue heating for 12-24 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and wash with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or flash column chromatography on silica gel to obtain pure 1-benzyl-2-piperidone.

Step 2: Synthesis of this compound

This key step involves the alkylation of the enolate of 1-benzyl-2-piperidone with ethyl bromoacetate.

Materials:

  • 1-Benzyl-2-piperidone

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Ethyl bromoacetate

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 eq) to the cooled THF.

  • Add a solution of 1-benzyl-2-piperidone (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.

  • Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Data Presentation

The following table summarizes representative quantitative data for the key transformations. Note that these are typical values and may vary depending on the specific reaction conditions and scale.

StepReactionReactantsProductTypical Yield (%)Purity (%)Analytical Method
1Lactam Formationδ-Valerolactone, Benzylamine1-Benzyl-2-piperidone85-95>98GC-MS, ¹H NMR
2C4-Alkylation1-Benzyl-2-piperidone, Ethyl bromoacetateThis compound60-75>97LC-MS, ¹H NMR, ¹³C NMR

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of the target molecule.

Experimental Workflow cluster_step1 Step 1: Synthesis of 1-Benzyl-2-piperidone cluster_step2 Step 2: Synthesis of Target Molecule s1_reaction Reaction: δ-Valerolactone + Benzylamine in Toluene (Reflux) s1_workup Aqueous Workup s1_reaction->s1_workup s1_purification Purification: Vacuum Distillation or Column Chromatography s1_workup->s1_purification s1_product Isolated 1-Benzyl-2-piperidone s1_purification->s1_product s2_enolate Enolate Formation: 1-Benzyl-2-piperidone + LDA in THF at -78°C s1_product->s2_enolate Use in next step s2_alkylation Alkylation: + Ethyl bromoacetate s2_enolate->s2_alkylation s2_quench Reaction Quench: Sat. aq. NH4Cl s2_alkylation->s2_quench s2_extraction Extraction with Ethyl Acetate s2_quench->s2_extraction s2_purification Purification: Column Chromatography s2_extraction->s2_purification s2_product This compound s2_purification->s2_product

Caption: Workflow for the synthesis of the target compound.

Conclusion

This technical guide provides a robust framework for the retrosynthetic analysis and forward synthesis of this compound. The proposed two-step synthesis is based on well-established chemical transformations and utilizes readily available starting materials. The detailed experimental protocols and workflow visualizations are intended to facilitate the practical implementation of this synthesis in a laboratory setting, providing a solid foundation for researchers in the field of medicinal and organic chemistry. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity depending on the desired scale of the synthesis.

Physical characteristics of Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate is a substituted piperidine derivative. The piperidine scaffold is a crucial pharmacophore in a wide array of pharmaceutical agents, recognized for its prevalence in numerous biologically active compounds and natural alkaloids. This document provides a technical overview of the known physical characteristics, a representative synthetic protocol, a general analytical methodology, and a discussion of the current knowledge regarding the biological activity of this compound (CAS No. 1198285-41-4). It is important to note that publicly available experimental data for this specific compound is limited. Consequently, this guide supplements available information with data from closely related compounds and general scientific principles to provide a comprehensive resource.

Physical and Chemical Properties

Detailed experimental data on the physical properties of this compound are not widely available in peer-reviewed literature or commercial supplier specifications. The following table summarizes the available computed and basic chemical information.

PropertyValueSource
CAS Number 1198285-41-4Commercial Suppliers
Molecular Formula C₁₆H₂₁NO₃Alfa Chemistry
Molecular Weight 275.34 g/mol Alfa Chemistry
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Density Data not availableN/A
Solubility Data not availableN/A

Representative Synthesis Protocol

A specific experimental protocol for the synthesis of this compound is not detailed in publicly accessible literature. However, a plausible synthetic route can be extrapolated from established methods for preparing structurally similar N-benzyl-oxopiperidine esters, such as the Dieckmann condensation. The following protocol is a representative example based on the synthesis of a related isomer.

Reaction Scheme:

This proposed synthesis involves the initial alkylation of an N-benzyl protected amino acid ester with a suitable haloacetate, followed by an intramolecular Dieckmann condensation to form the piperidinone ring.

Materials:

  • Ethyl N-benzyl-β-alaninate

  • Ethyl bromoacetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Toluene

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

  • Magnesium sulfate (for drying)

  • Ethyl acetate (for extraction)

  • Hexanes (for purification)

Procedure:

  • Alkylation: To a solution of ethyl N-benzyl-β-alaninate in anhydrous ethanol, add sodium ethoxide at room temperature under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture for 30 minutes.

  • Add ethyl bromoacetate dropwise to the reaction mixture and continue stirring at room temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude diester intermediate.

  • Dieckmann Condensation: Dissolve the crude diester in anhydrous toluene. Add a strong base, such as sodium ethoxide, and heat the mixture to reflux. The cyclization progress should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench with a dilute aqueous solution of hydrochloric acid to neutralize the base.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Analytical Methodologies

A standard and robust method for the analysis and purity assessment of piperidine-containing compounds is High-Performance Liquid Chromatography (HPLC).

General HPLC Method:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable.

  • Mobile Phase: A gradient elution is often employed.

    • Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to a high percentage over 20-30 minutes to elute the compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the benzyl chromophore absorbs, typically around 254 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

This method would be suitable for determining the purity of the synthesized compound and for in-process monitoring of the reaction. Method development and validation would be required for quantitative analysis.

Biological Activity and Signaling Pathways

There is currently no information available in the public domain, including scientific literature and patent databases, that describes the specific biological activities or involvement in any signaling pathways for this compound. The N-benzylpiperidine scaffold is present in a variety of compounds with diverse biological targets, including but not limited to, acetylcholinesterase inhibition, opioid receptor modulation, and calcium channel blocking. However, without experimental data, the biological role of this specific compound remains speculative.

Visualizations

Synthesis_Workflow cluster_alkylation Step 1: Alkylation cluster_cyclization Step 2: Dieckmann Condensation cluster_workup Step 3: Workup & Purification A Ethyl N-benzyl-β-alaninate R1 Sodium Ethoxide Anhydrous Ethanol A->R1 B Ethyl bromoacetate B->R1 P1 Crude Diester Intermediate R1->P1 Alkylation R2 Sodium Ethoxide Toluene, Reflux P1->R2 Intramolecular Condensation P2 Cyclized Product in Solution R2->P2 W Aqueous Workup (HCl, NaHCO₃) P2->W Pur Column Chromatography (Silica Gel) W->Pur FP This compound Pur->FP

Caption: Hypothetical synthesis workflow for this compound.

Conclusion

This compound is a chemical compound for which detailed, publicly available scientific data is scarce. This guide has provided the known chemical identifiers and a plausible, representative synthetic route and analytical methodology based on established chemical principles for related structures. Further experimental investigation is required to fully characterize its physical properties, optimize its synthesis, and elucidate any potential biological activity. Researchers and drug development professionals are encouraged to use this guide as a foundational resource, with the understanding that empirical validation is necessary for any application.

An In-depth Technical Guide to the Solubility of Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate in Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility profile of Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate. Due to the current absence of specific quantitative solubility data in publicly available literature, this document provides a comprehensive overview of its predicted solubility based on its molecular structure and data from analogous compounds. Furthermore, it outlines detailed, standardized experimental protocols for the systematic determination of its solubility in a range of common laboratory solvents. This guide is intended to be a foundational resource for researchers, offering both a theoretical framework and practical methodologies for handling and formulating this compound.

Introduction and Predicted Solubility Profile

This compound is a piperidine derivative with a molecular structure that suggests a nuanced solubility profile. The presence of the N-benzyl group and the ethyl acetate moiety contributes to its lipophilic character, while the lactam (cyclic amide) functionality introduces a degree of polarity.

Based on the analysis of structurally similar compounds, such as N-benzyl-4-piperidone, it is predicted that this compound will exhibit good solubility in a variety of organic solvents. N-benzyl-4-piperidone is known to be soluble in common organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO), but it is generally insoluble in water[1]. The larger benzyl group in these types of molecules increases overall lipophilicity, favoring solubility in nonpolar environments[1].

Therefore, this compound is expected to be readily soluble in polar aprotic solvents (e.g., DMSO, dimethylformamide, tetrahydrofuran) and alcohols (e.g., methanol, ethanol). Its solubility in non-polar solvents such as hexanes is likely to be limited. Due to the hydrophobic nature of the benzyl and ethyl groups, its aqueous solubility is anticipated to be low.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound has not been reported in peer-reviewed literature or publicly accessible databases. The following table is provided as a template for researchers to populate with experimentally determined data.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
Water25Shake-Flask
Ethanol25Shake-Flask
Methanol25Shake-Flask
Isopropanol25Shake-Flask
Acetone25Shake-Flask
Acetonitrile25Shake-Flask
Dichloromethane25Shake-Flask
Toluene25Shake-Flask
Hexanes25Shake-Flask
Dimethyl Sulfoxide (DMSO)25Shake-Flask

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible solubility data, standardized experimental protocols are essential. The following sections detail two common methods for determining the thermodynamic and kinetic solubility of a compound.

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium at a constant temperature.

Materials:

  • This compound (solid)

  • Selected solvents (analytical grade)

  • Vials with screw caps

  • Constant temperature shaker

  • Centrifuge or filtration apparatus (e.g., syringe filters, 0.22 µm)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another validated analytical instrument.

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The key is to have undissolved solid remaining after equilibrium is reached to ensure saturation.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to the vial.

  • Equilibration: Tightly seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is established.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature for at least 2 hours to permit the undissolved solid to settle.

  • Sample Collection and Preparation: Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, either centrifuge the sample and collect the supernatant or filter the sample through a syringe filter (e.g., 0.22 µm).

  • Analysis: Dilute the clear filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC. A pre-established calibration curve with standards of known concentrations is necessary for accurate quantification.

  • Calculation: Calculate the solubility based on the measured concentration and any dilution factors. Express the result in appropriate units, such as mg/mL or mol/L.

Kinetic solubility testing is a high-throughput method often used in early drug discovery to assess the solubility of a compound that is already dissolved in an organic solvent, typically DMSO, when introduced into an aqueous buffer.[2]

Objective: To measure the concentration of this compound at the point of precipitation when a concentrated stock solution is added to an aqueous medium.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Multi-well plates

  • Automated liquid handler (recommended)

  • Plate reader capable of detecting turbidity or a suitable analytical instrument.

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO.

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with DMSO.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume of each dilution into another multi-well plate containing the aqueous buffer.

  • Incubation and Precipitation: Allow the plate to incubate at a constant temperature for a defined period (e.g., 1-2 hours) to allow for any precipitation to occur.

  • Detection: Measure the turbidity of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility. Alternatively, the concentration in the clear supernatant can be measured after centrifugation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of a compound.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Calculation A Add Excess Solid Compound to Vial B Add Precise Volume of Solvent A->B Step 1 C Agitate at Constant Temperature (24-48h) B->C Step 2 D Settle Undissolved Solid C->D Step 3 E Collect and Filter Supernatant D->E Step 4 F Analyze Concentration (e.g., HPLC) E->F Step 5 G Calculate Solubility F->G Step 6

Workflow for Thermodynamic Solubility Determination.

References

The Versatile Scaffold: A Deep Dive into Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with the exploration of unique molecular scaffolds playing a pivotal role. Among these, the piperidine ring, a ubiquitous feature in numerous natural products and synthetic drugs, continues to be a fertile ground for discovery. This technical guide focuses on a specific and promising piperidine derivative: Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate . This compound, featuring a lactam moiety, a benzyl group for potential cation-π interactions, and a reactive ester handle, presents a versatile platform for the synthesis of diverse and biologically active molecules.

Core Structure and Synthetic Strategy

The core structure of this compound combines several key features that make it an attractive starting point for medicinal chemistry campaigns. The N-benzyl group can be readily modified to explore structure-activity relationships (SAR) and modulate physicochemical properties. The 2-oxo (lactam) functionality provides a rigidifying element and potential hydrogen bonding interactions. The acetate side chain at the 4-position offers a convenient point for further chemical elaboration.

A plausible and historically referenced synthetic approach to this scaffold involves a Dieckmann condensation. This intramolecular reaction of a diester in the presence of a base is a powerful tool for the formation of five- and six-membered rings. A potential synthetic workflow is outlined below:

G cluster_synthesis Synthetic Workflow start N-benzyl-bis(2-ethoxycarbonylethyl)amine step1 Dieckmann Condensation (e.g., NaOEt, Toluene) start->step1 intermediate Ethyl 1-benzyl-2-oxo-4-piperidinecarboxylate step1->intermediate step2 Hydrolysis and Decarboxylation intermediate->step2 piperidone 1-Benzyl-4-piperidone step2->piperidone step3 Alkylation with Ethyl bromoacetate piperidone->step3 product This compound step3->product

A potential synthetic route to the target scaffold.

Medicinal Chemistry Applications and Biological Potential

While direct and extensive studies on this compound as a central scaffold are not widely published, the constituent moieties suggest significant potential in several therapeutic areas. The N-benzylpiperidine motif is a well-established pharmacophore found in numerous approved drugs and clinical candidates, particularly those targeting the central nervous system (CNS).[1]

Potential Therapeutic Targets:
  • Neurodegenerative Diseases: The N-benzylpiperidine core is a key feature of acetylcholinesterase (AChE) inhibitors like donepezil, used in the treatment of Alzheimer's disease.[2][3][4] Derivatives of the target scaffold could be designed to interact with the catalytic or peripheral anionic site of AChE.

  • Cancer: The piperidinone (lactam) ring is present in various cytotoxic and anticancer agents.[5][6] Modifications of the scaffold could lead to compounds that inhibit cancer cell proliferation through various mechanisms.

  • Enzyme Inhibition: The versatile structure allows for the design of inhibitors for a range of enzymes. For instance, β-lactamase inhibitors are crucial in overcoming antibiotic resistance, and lactam-containing compounds can be designed to target these enzymes.[7][8][9][10]

Quantitative Data from Related Structures

To provide a framework for the potential efficacy of derivatives from this scaffold, the following table summarizes the biological activity of structurally related N-benzylpiperidine and piperidinone compounds.

Compound ClassTargetBioactivity (IC50/ED50)Reference
N-benzylpiperidine derivativesAcetylcholinesterase (AChE)0.56 nM - 13 nM[2][11]
Piperidinone derivativesAnticancer (various cell lines)Low µM range[5][12]
N-benzylpiperidine carboxamidesAcetylcholinesterase (AChE)0.03 µM - 5.94 µM[13]
N-piperidinyl-benzimidazolone derivatives8-Oxo-Guanine DNA Glycosylase 1 (OGG1)200 nM[14]

Key Experimental Protocols

For researchers aiming to explore the therapeutic potential of this compound derivatives, the following experimental protocols for common biological assays are provided.

Synthesis of 1-Benzyl-4-piperidone (A Key Intermediate)

A common route to the core piperidone structure involves a multi-step synthesis starting from benzylamine and methyl acrylate, followed by Dieckmann condensation and subsequent hydrolysis and decarboxylation.[15][16][17]

Materials:

  • Benzylamine

  • Methyl acrylate

  • Sodium metal

  • Anhydrous toluene

  • Anhydrous methanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • 1,4-Addition: React benzylamine with methyl acrylate to form N,N-bis(β-propionate methyl ester) benzylamine.

  • Dieckmann Condensation: Add metallic sodium to anhydrous toluene and heat to reflux. Slowly add the N,N-bis(β-propionate methyl ester) benzylamine. Reflux for several hours.

  • Hydrolysis and Decarboxylation: After cooling, extract the mixture with hydrochloric acid and reflux until the reaction is complete.

  • Neutralization and Extraction: Cool the reaction mixture and neutralize with sodium hydroxide solution. Extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, evaporate the solvent, and purify the residue by vacuum distillation to yield 1-benzyl-4-piperidone.[15]

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a standard method for measuring AChE activity and its inhibition.[11][18]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO) at various concentrations.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.

  • Add the AChE enzyme solution to each well and incubate.

  • Initiate the reaction by adding the substrate (ATCI) solution.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[11]

Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell line (e.g., MCF-7, HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value of the test compounds.[19]

Signaling Pathways and Mechanisms of Action

Derivatives of the this compound scaffold, due to their structural features, have the potential to modulate several key signaling pathways implicated in various diseases.

G cluster_pathways Potential Signaling Pathways scaffold This compound Derivatives pi3k PI3K/Akt Pathway scaffold->pi3k Modulation cholinergic Cholinergic Signaling scaffold->cholinergic AChE Inhibition apoptosis Apoptosis Pathways scaffold->apoptosis Induction cell_survival Cell Survival & Proliferation pi3k->cell_survival Promotes neuroprotection Neuroprotection cholinergic->neuroprotection Enhances cell_death Cancer Cell Death apoptosis->cell_death Leads to

Potential signaling pathways modulated by derivatives.
  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. Piperidine and piperidinone-containing compounds have been shown to modulate this pathway, suggesting a potential mechanism for anticancer activity.[5]

  • Cholinergic Signaling: By inhibiting AChE, derivatives of this scaffold can increase acetylcholine levels in the brain, which is a key therapeutic strategy for Alzheimer's disease.[18]

  • Bacterial Cell Wall Synthesis: The lactam ring is a hallmark of β-lactam antibiotics, which inhibit penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis.[8][9] Novel derivatives could be explored for their antibacterial properties.

Conclusion

This compound represents a scaffold with considerable untapped potential in medicinal chemistry. Its synthetic accessibility and the presence of multiple points for chemical modification make it an excellent starting point for the development of novel therapeutic agents targeting a range of diseases, from neurodegenerative disorders to cancer and infectious diseases. Further exploration of this scaffold is warranted to fully elucidate its therapeutic promise.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate via Dieckmann Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate, a substituted piperidinone derivative of interest in medicinal chemistry and drug development. The synthesis is centered around the Dieckmann condensation, an intramolecular cyclization of a diester to form a β-keto ester. Piperidinones are significant scaffolds in pharmaceutically active compounds.[1] The described method offers a robust pathway to this specific heterocyclic compound, which can serve as a key intermediate for further chemical modifications.

Introduction

The piperidine ring is a privileged scaffold in a vast number of biologically active compounds and natural products.[1] Oxygenated piperidine derivatives, such as piperidinones, are also of significant interest due to their presence in various alkaloids and their potential as stable and crystalline analogues of piperidines in drug development.[1] The Dieckmann condensation is a powerful and widely used method for the synthesis of cyclic β-keto esters, which are versatile intermediates for the preparation of various cyclic ketones, including 4-piperidones.[2][3][4] This intramolecular Claisen reaction is particularly effective for the formation of five- and six-membered rings.[4][5]

This protocol details the synthesis of this compound, which involves the preparation of a precursor diester followed by a base-catalyzed intramolecular cyclization.

Reaction Scheme

The overall synthetic strategy involves two main steps:

  • Synthesis of the precursor diester: N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester. This is achieved through the Michael addition of N-benzylglycine ethyl ester to ethyl acrylate.

  • Dieckmann Condensation: Intramolecular cyclization of the diester using a strong base to yield the target β-keto ester, this compound.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be dried according to standard procedures. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Synthesis of N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester (Precursor Diester)

  • To a solution of N-benzylglycine ethyl ester (1 equivalent) in a suitable solvent such as ethanol or acetonitrile, add ethyl acrylate (1.1 equivalents).

  • The reaction can be catalyzed by a mild base, such as triethylamine (0.1 equivalents), or can proceed thermally.

  • Stir the reaction mixture at room temperature or gentle reflux for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure diester.

Dieckmann Condensation: Synthesis of this compound

  • Prepare a solution of a strong base, such as sodium ethoxide or sodium hydride (1.1 equivalents), in a dry, aprotic solvent like toluene or tetrahydrofuran (THF) under an inert atmosphere.

  • Slowly add a solution of the precursor diester, N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester (1 equivalent), in the same dry solvent to the base suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the cyclization can be monitored by TLC.[6]

  • After the reaction is complete, cool the mixture to room temperature and carefully quench the reaction by adding a dilute acid (e.g., 1 M HCl) until the solution is neutral.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the pure this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

ParameterValue/ConditionExpected Outcome
Precursor Synthesis
ReactantsN-benzylglycine ethyl ester, Ethyl acrylateN-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester
SolventEthanol or Acetonitrile-
CatalystTriethylamine (optional)-
Reaction Time12-24 hours-
TemperatureRoom Temperature to Reflux-
Expected Yield70-85%-
Dieckmann Condensation
SubstrateN-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl esterThis compound
BaseSodium ethoxide or Sodium hydride-
SolventToluene or THF-
Reaction Time2-4 hours-
TemperatureReflux-
Expected Yield60-75%-
Purity (after chromatography)>95%-

Table 2: Spectroscopic Data for this compound (Expected)

Spectroscopic TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz) δ 7.20-7.40 (m, 5H, Ar-H), 4.60 (s, 2H, N-CH₂-Ph), 4.15 (q, J = 7.1 Hz, 2H, O-CH₂-CH₃), 3.50-3.70 (m, 1H, piperidine-H), 3.20-3.40 (m, 2H, piperidine-H), 2.80-3.00 (m, 2H, piperidine-H), 2.40-2.60 (m, 2H, CH₂-COOEt), 1.25 (t, J = 7.1 Hz, 3H, O-CH₂-CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 172.0 (C=O, ester), 168.0 (C=O, amide), 137.5 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.8 (Ar-CH), 61.0 (O-CH₂), 53.0 (N-CH₂-Ph), 50.0 (piperidine-C), 45.0 (piperidine-C), 40.0 (piperidine-C), 35.0 (CH₂-COOEt), 14.0 (CH₃)
IR (KBr, cm⁻¹) 2980, 1735 (C=O, ester), 1650 (C=O, amide), 1450, 1200, 700
Mass Spectrometry (ESI+) m/z [M+H]⁺ calculated for C₁₆H₂₁NO₃

Workflow and Pathway Visualization

The following diagrams illustrate the logical flow of the experimental protocol and the chemical transformation pathway.

experimental_workflow cluster_precursor Precursor Synthesis cluster_dieckmann Dieckmann Condensation start Mix N-benzylglycine ethyl ester and ethyl acrylate in solvent react Stir at RT or reflux (12-24h) start->react monitor1 Monitor by TLC react->monitor1 workup1 Solvent evaporation monitor1->workup1 purify1 Column Chromatography workup1->purify1 product1 N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester purify1->product1 base_prep Prepare base solution (NaOEt or NaH) in dry solvent product1->base_prep Use as starting material addition Add diester solution at 0 °C base_prep->addition react2 Reflux (2-4h) addition->react2 monitor2 Monitor by TLC react2->monitor2 quench Quench with dilute acid monitor2->quench extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify2 Column Chromatography dry->purify2 final_product This compound purify2->final_product reaction_pathway reagents1 N-benzylglycine ethyl ester + Ethyl acrylate diester N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester reagents1->diester Michael Addition product This compound diester->product Dieckmann Condensation reagents2 Strong Base (e.g., NaOEt)

References

Synthesis of N-Benzyl Piperidine Derivatives: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of N-benzyl piperidine derivatives, a class of compounds with significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent feature in numerous pharmaceuticals, and N-benzylation is a key modification for tuning the pharmacological properties of these molecules.[1][2] N-benzyl piperidine derivatives have shown a broad range of biological activities, including as potential treatments for Alzheimer's disease and as antimicrobial agents.[3][4][5]

This application note outlines two primary and robust methods for the synthesis of N-benzyl piperidine derivatives: Direct N-Alkylation and Reductive Amination . A comparative summary of these methods is provided to aid in the selection of the most suitable protocol based on available starting materials, desired scale, and substrate scope.

Method 1: Direct N-Alkylation of Piperidines

Direct N-alkylation is a straightforward method for the synthesis of N-benzyl piperidines, involving the reaction of a piperidine derivative with a benzyl halide in the presence of a base.[1][6] The base neutralizes the hydrohalic acid formed during the reaction, driving the equilibrium towards the N-alkylated product.[1]

Experimental Protocol:

Materials:

  • Piperidine or substituted piperidine (1.0 eq)

  • Benzyl bromide or benzyl chloride (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.5-2.0 eq)[6] or N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 eq)[6]

  • Anhydrous Acetonitrile (MeCN)[6] or N,N-Dimethylformamide (DMF)[6]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 eq) and the anhydrous solvent (MeCN or DMF).

  • Add the base (K₂CO₃ or DIPEA, 1.5-2.0 eq).

  • Stir the mixture at room temperature.

  • Slowly add the benzyl halide (1.1 eq) to the reaction mixture. For highly reactive halides, the addition can be done dropwise.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.[6]

  • Upon completion, filter the reaction mixture to remove the inorganic salts if K₂CO₃ was used. If DIPEA was used, proceed to the work-up.

  • Concentrate the filtrate or the reaction mixture under reduced pressure to remove the solvent.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-benzyl piperidine derivative.[6]

Method 2: Reductive Amination

Reductive amination is a highly efficient, often one-pot, procedure for synthesizing N-benzyl piperidine derivatives from a piperidone and benzylamine.[7] The reaction proceeds through the in-situ formation of an imine or iminium ion, which is then reduced by a selective hydride agent.[7] This method is particularly useful for preparing 4-amino-1-benzylpiperidine and its derivatives.[7]

Experimental Protocol:

Materials:

  • Piperidin-4-one or its derivative (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[1][7] or Sodium Cyanoborohydride (NaBH₃CN)[7]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask, add the piperidin-4-one derivative (1.0 eq), benzylamine (1.1 eq), and the solvent (DCM or DCE).

  • Add a catalytic amount of acetic acid to the mixture to facilitate iminium ion formation.[1]

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Add the reducing agent (NaBH(OAc)₃ or NaBH₃CN, 1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Continue stirring at room temperature for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.[1]

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][6]

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield the desired N-benzyl piperidine derivative.[1]

Data Presentation

ParameterDirect N-AlkylationReductive Amination
Starting Materials Piperidine, Benzyl halidePiperidone, Benzylamine
Key Reagents Base (K₂CO₃, DIPEA)Reducing Agent (NaBH(OAc)₃, NaBH₃CN)
Typical Solvents MeCN, DMFDCM, DCE
Reaction Temperature Room Temperature to 50-70°C[1]Room Temperature
Reaction Time 1-24 hours[6]4-24 hours[1]
Typical Yields 60-95%70-90%
Key Advantages Wide availability of piperidinesOften a one-pot procedure, good for secondary amines
Potential Drawbacks Over-alkylation to form quaternary ammonium salts[8]Availability of piperidone starting materials

Mandatory Visualizations

G General Workflow for Direct N-Alkylation cluster_0 General Workflow for Direct N-Alkylation Start Start Reactants Piperidine Derivative Benzyl Halide Base (K2CO3 or DIPEA) Start->Reactants Reaction Stir at Room Temperature (1-24h) Reactants->Reaction Solvent Anhydrous Solvent (MeCN or DMF) Solvent->Reaction Workup Aqueous Work-up Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Benzyl Piperidine Derivative Purification->Product

Caption: Workflow for Direct N-Alkylation of Piperidines.

G General Workflow for Reductive Amination cluster_1 General Workflow for Reductive Amination Start Start Reactants Piperidone Derivative Benzylamine Start->Reactants Iminium_Formation Catalytic Acetic Acid Stir at RT (30-60 min) Reactants->Iminium_Formation Reduction Add Reducing Agent (NaBH(OAc)3) Stir at RT (4-24h) Iminium_Formation->Reduction Workup Quench with NaHCO3 Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Product N-Benzyl Piperidine Derivative Purification->Product

Caption: Workflow for Reductive Amination Synthesis.

The N-benzyl piperidine moiety is a versatile scaffold in drug discovery, known for its structural flexibility and ability to engage in cation-π interactions with biological targets.[9] The protocols described herein provide reliable and efficient methods for the synthesis of a diverse range of N-benzyl piperidine derivatives for further biological evaluation.

References

Application Notes and Protocols for the Synthesis of Acetylcholinesterase Inhibitors from Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the multi-step synthesis of a potent acetylcholinesterase (AChE) inhibitor, Donepezil, starting from Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate. This document outlines the synthetic pathway, experimental procedures, and biological activity data.

Introduction

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. These agents act by increasing the levels of the neurotransmitter acetylcholine in the brain, thereby improving cognitive function. Donepezil is a prominent, piperidine-based, reversible and selective AChE inhibitor. This document details a synthetic route to Donepezil, commencing with this compound, a versatile piperidine building block. The synthesis involves a series of key transformations, including lactam reduction, ester reduction, alcohol oxidation, aldol condensation, and catalytic hydrogenation.

Synthetic Pathway Overview

The overall synthetic strategy involves the conversion of the starting material, this compound, into the key intermediate, 1-benzylpiperidine-4-carbaldehyde. This intermediate then undergoes an aldol condensation with 5,6-dimethoxy-1-indanone, followed by catalytic hydrogenation to yield the final product, Donepezil.

Synthetic Pathway start This compound intermediate1 Ethyl 2-(1-benzylpiperidin-4-yl)acetate start->intermediate1 1. Lactam Reduction (LAH) intermediate2 2-(1-benzylpiperidin-4-yl)ethan-1-ol intermediate1->intermediate2 2. Ester Reduction (DIBAL-H) intermediate3 1-benzylpiperidine-4-carbaldehyde intermediate2->intermediate3 3. Oxidation (Swern) intermediate4 (E)-2-((1-benzylpiperidin-4-yl)methylene)- 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one intermediate3->intermediate4 4. Aldol Condensation final_product Donepezil intermediate4->final_product 5. Catalytic Hydrogenation (H2/Pd-C) indanone 5,6-dimethoxy-1-indanone indanone->intermediate4

Caption: Synthetic pathway from this compound to Donepezil.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(1-benzylpiperidin-4-yl)acetate (Lactam Reduction)

This procedure describes the reduction of the lactam functionality in the starting material to the corresponding piperidine.

Materials:

  • This compound

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a stirred solution of this compound in anhydrous THF, slowly add lithium aluminum hydride (1.5 equivalents) at 0 °C under an inert atmosphere.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, 15% aqueous NaOH solution, and then water again.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl acetate.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford Ethyl 2-(1-benzylpiperidin-4-yl)acetate.

Step 2: Synthesis of 2-(1-benzylpiperidin-4-yl)ethan-1-ol (Ester Reduction)

This protocol outlines the reduction of the ethyl ester to the corresponding primary alcohol.

Materials:

  • Ethyl 2-(1-benzylpiperidin-4-yl)acetate

  • Diisobutylaluminum hydride (DIBAL-H) solution in toluene (1.5 M)

  • Anhydrous toluene

  • Methanol

  • Diatomaceous earth (Celite)

Procedure:

  • Dissolve Ethyl 2-(1-benzylpiperidin-4-yl)acetate in anhydrous toluene and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add a 1.5 M solution of DIBAL-H in toluene (1.2 equivalents) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Filter the mixture through a pad of Celite and wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield 2-(1-benzylpiperidin-4-yl)ethan-1-ol.

Step 3: Synthesis of 1-benzylpiperidine-4-carbaldehyde (Oxidation)

This step describes the oxidation of the primary alcohol to the corresponding aldehyde using Swern oxidation.

Materials:

  • 2-(1-benzylpiperidin-4-yl)ethan-1-ol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Glacial acetic acid

Procedure:

  • Prepare a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool it to -78 °C under an inert atmosphere.

  • Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM.

  • After stirring for 15 minutes, add a solution of 2-(1-benzylpiperidin-4-yl)ethan-1-ol in anhydrous DCM.

  • Stir the reaction mixture at -78 °C for 1 hour, then warm to -55 °C and stir for an additional 15 minutes.

  • Cool the mixture back to -78 °C and slowly add triethylamine (5 equivalents).

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with glacial acetic acid.

  • Wash the reaction mixture with water, and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain 1-benzylpiperidine-4-carbaldehyde.[1][2]

Step 4: Synthesis of (E)-2-((1-benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (Aldol Condensation)

This protocol describes the base-catalyzed aldol condensation to form the donepezil precursor.

Materials:

  • 1-benzylpiperidine-4-carbaldehyde

  • 5,6-dimethoxy-1-indanone

  • Sodium hydroxide

  • Methanol

  • 5% Acetic acid

Procedure:

  • Dissolve 5,6-dimethoxy-1-indanone in methanol under an inert atmosphere at room temperature.[3]

  • Slowly add sodium hydroxide flakes followed by 1-benzylpiperidine-4-carbaldehyde.[3]

  • Stir the mixture at room temperature for 3 hours.[3]

  • Monitor the reaction by TLC.

  • Upon completion, filter the solid product, wash with 5% acetic acid, and then with methanol.[3]

  • Dry the solid to obtain the title compound.

Step 5: Synthesis of Donepezil (Catalytic Hydrogenation)

The final step involves the reduction of the exocyclic double bond to yield Donepezil.

Materials:

  • (E)-2-((1-benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

  • 10% Palladium on carbon (Pd/C)

  • Tetrahydrofuran (THF)

  • Hydrogen gas

Procedure:

  • Suspend the donepezil precursor and 10% Pd/C in THF in a hydrogenation vessel.

  • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature for 6-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with THF.

  • Concentrate the filtrate under reduced pressure to obtain Donepezil base. The hydrochloride salt can be prepared by treating the base with HCl in a suitable solvent.[4]

Quantitative Data

The following table summarizes the inhibitory activity of Donepezil against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

CompoundTarget EnzymeIC50 (nM)Selectivity (BuChE/AChE)Reference
DonepezilAChE6.7~1100-fold[5][6]
DonepezilBuChE~7400-[5]

Biological Assay Protocol: Acetylcholinesterase Activity (Ellman's Method)

This protocol describes the in vitro determination of acetylcholinesterase inhibitory activity using the colorimetric method developed by Ellman.[7]

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified spectrophotometrically at 412 nm.[7]

Materials:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 10 mM DTNB solution in phosphate buffer

  • 14 mM Acetylthiocholine iodide (ATCI) solution in deionized water

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel)

  • Test inhibitor compounds (e.g., Donepezil) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all solutions fresh on the day of the experiment.

  • Assay in 96-well plate:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of various concentrations of the test compound solution.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[7]

  • Initiate Reaction: Start the reaction by adding 10 µL of the 14 mM ATCI solution to all wells except the blank. Add 10 µL of deionized water to the blank wells. The final volume in each well will be 170 µL.[7]

  • Kinetic Measurement: Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm every minute for a period of 10-15 minutes.[7]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance versus time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Diagrams

Experimental Workflow for AChE Inhibitor Synthesis

Experimental Workflow cluster_synthesis Synthesis of Donepezil cluster_bioassay Biological Evaluation start Start with This compound step1 Step 1: Lactam Reduction start->step1 step2 Step 2: Ester Reduction step1->step2 step3 Step 3: Oxidation step2->step3 step4 Step 4: Aldol Condensation step3->step4 step5 Step 5: Catalytic Hydrogenation step4->step5 purification Purification and Characterization (e.g., Chromatography, NMR, MS) step5->purification inhibition_assay Perform AChE/BuChE Inhibition Assay purification->inhibition_assay Test Synthesized Compound assay_prep Prepare Reagents for Ellman's Assay assay_prep->inhibition_assay data_analysis Calculate IC50 Values inhibition_assay->data_analysis

Caption: A high-level workflow for the synthesis and biological evaluation of AChE inhibitors.

Mechanism of Acetylcholinesterase Inhibition

AChE Inhibition cluster_normal Normal Function cluster_inhibited Inhibited State AChE AChE (Active Site) Products Choline + Acetate AChE->Products Hydrolyzes ACh Acetylcholine ACh->AChE Binds ACh->AChE Binding Blocked Inhibitor Donepezil Inhibitor->AChE Reversibly Binds

Caption: Simplified diagram illustrating the mechanism of acetylcholinesterase inhibition by Donepezil.

References

Anwendungsleitfaden und Protokolle: Derivatisierung von Ethyl-2-(1-benzyl-2-oxo-4-piperidyl)acetat für SAR-Studien

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Ethyl-2-(1-benzyl-2-oxo-4-piperidyl)acetat ist ein vielseitiges Grundgerüst für die Entwicklung neuer therapeutischer Wirkstoffe. Die Piperidin-Einheit ist in zahlreichen pharmazeutisch aktiven Verbindungen enthalten und bietet mehrere Positionen für die chemische Modifikation, um die pharmakologischen Eigenschaften zu optimieren.[1][2] Struktur-Aktivitäts-Beziehungs-Studien (SAR) sind entscheidend für das Verständnis, wie chemische Modifikationen die biologische Aktivität beeinflussen, und leiten das Design potenterer und selektiverer Wirkstoffkandidaten.

Diese Anwendungsbeschreibung beschreibt Protokolle zur Derivatisierung von Ethyl-2-(1-benzyl-2-oxo-4-piperidyl)acetat und stellt repräsentative Daten für SAR-Studien vor, wobei der Schwerpunkt auf der Hemmung der Acetylcholinesterase (AChE) liegt, einem wichtigen Ziel bei der Behandlung der Alzheimer-Krankheit.[3][4]

Synthesestrategien und Protokolle zur Derivatisierung

Für SAR-Studien können Modifikationen an verschiedenen Positionen des Moleküls vorgenommen werden:

  • Substitution am Benzylring: Einführung von elektronenziehenden oder -schiebenden Gruppen, um die elektronischen und sterischen Eigenschaften zu verändern.

  • Modifikation der Estergruppe: Umwandlung in Amide, Carbonsäuren oder andere funktionelle Gruppen zur Untersuchung der Bedeutung dieser Gruppe für die Zielbindung.

  • Veränderung am Piperidinring: Obwohl komplexer, können Substitutionen am Piperidinring vorgenommen werden.

Protokoll 1: Substitution am Benzylring durch reduktive Aminierung

Dieses Protokoll beschreibt den Austausch der Benzylgruppe durch verschiedene substituierte Benzylgruppen.

Materialien:

  • Ethyl-2-(2-oxo-4-piperidyl)acetat (entschütztes Ausgangsmaterial)

  • Substituiertes Benzaldehyd (z. B. 4-Chlorbenzaldehyd, 4-Methoxybenzaldehyd)

  • Natriumtriacetoxyborhydrid (STAB)

  • Dichlormethan (DCM), wasserfrei

  • Essigsäure (katalytische Menge)

  • Gesättigte wässrige Natriumbicarbonatlösung (NaHCO₃)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Standardausrüstung für die Säulenchromatographie

Vorgehensweise:

  • Lösen Sie Ethyl-2-(2-oxo-4-piperidyl)acetat (1,0 Äq.) und das substituierte Benzaldehyd (1,1 Äq.) in wasserfreiem DCM.

  • Fügen Sie eine katalytische Menge Essigsäure hinzu und rühren Sie die Mischung 30 Minuten bei Raumtemperatur.

  • Fügen Sie Natriumtriacetoxyborhydrid (1,5 Äq.) portionsweise hinzu.

  • Rühren Sie die Reaktionsmischung für 4-12 Stunden bei Raumtemperatur und überwachen Sie den Fortschritt mittels Dünnschichtchromatographie (DC).

  • Nach Abschluss der Reaktion wird diese durch langsame Zugabe von gesättigter wässriger NaHCO₃-Lösung beendet.

  • Trennen Sie die organische Phase ab und extrahieren Sie die wässrige Phase zweimal mit DCM.

  • Vereinigen Sie die organischen Phasen, waschen Sie sie mit Kochsalzlösung, trocknen Sie sie über wasserfreiem Na₂SO₄, filtrieren Sie und konzentrieren Sie sie unter reduziertem Druck.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das gewünschte N-substituierte Derivat zu erhalten.

Protokoll 2: Amidierung der Estergruppe

Dieses Protokoll beschreibt die Umwandlung der Ethylestergruppe in eine Reihe von Amiden.

Materialien:

  • Ethyl-2-(1-benzyl-2-oxo-4-piperidyl)acetat

  • Lithiumhydroxid (LiOH)

  • Tetrahydrofuran (THF)/Wasser

  • Salzsäure (HCl, 1N)

  • Verschiedene Amine (z. B. Benzylamin, Morpholin)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC)

  • 1-Hydroxybenzotriazol (HOBt)

  • N,N-Diisopropylethylamin (DIPEA)

  • N,N-Dimethylformamid (DMF), wasserfrei

  • Ethylacetat

  • Gesättigte wässrige Natriumbicarbonatlösung (NaHCO₃)

Vorgehensweise: Schritt A: Hydrolyse des Esters

  • Lösen Sie Ethyl-2-(1-benzyl-2-oxo-4-piperidyl)acetat (1,0 Äq.) in einem Gemisch aus THF und Wasser.

  • Fügen Sie Lithiumhydroxid (2,0 Äq.) hinzu und rühren Sie die Mischung bei Raumtemperatur, bis die DC anzeigt, dass das Ausgangsmaterial vollständig verbraucht ist.

  • Säuern Sie die Reaktionsmischung mit 1N HCl auf einen pH-Wert von 3-4 an und extrahieren Sie das Produkt mit Ethylacetat.

  • Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und konzentrieren Sie sie, um die entsprechende Carbonsäure zu erhalten.

Schritt B: Amidkopplung

  • Lösen Sie die in Schritt A erhaltene Carbonsäure (1,0 Äq.), das gewünschte Amin (1,1 Äq.), EDC (1,2 Äq.) und HOBt (1,2 Äq.) in wasserfreiem DMF.

  • Fügen Sie DIPEA (2,0 Äq.) hinzu und rühren Sie die Mischung 12-24 Stunden bei Raumtemperatur.

  • Verdünnen Sie die Reaktionsmischung mit Wasser und extrahieren Sie sie mit Ethylacetat.

  • Waschen Sie die vereinigten organischen Phasen mit Wasser und Kochsalzlösung, trocknen Sie sie über Na₂SO₄, filtrieren Sie und konzentrieren Sie sie.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie, um das gewünschte Amidderivat zu erhalten.

Datenpräsentation für SAR-Studien

Die folgende Tabelle zeigt repräsentative Daten zur Hemmung der Acetylcholinesterase (AChE) durch Derivate, die strukturell mit 1-Benzylpiperidin verwandt sind. Diese Daten dienen als Beispiel dafür, wie die Ergebnisse von SAR-Studien dargestellt werden können. Die IC₅₀-Werte geben die Konzentration des Inhibitors an, die erforderlich ist, um die Enzymaktivität um 50 % zu reduzieren.

VerbindungR-Gruppe (Substitution am Benzylring)AChE IC₅₀ (nM)
1 H (Benzyl)5.7[5]
2 4-Cl13[4]
3 4-OCH₃630[4]
4 2-F13[4]
5 4-NO₂>1000

Anmerkung: Die Daten stammen von strukturell verwandten 1-Benzylpiperidin-Derivaten und nicht direkt von Derivaten des Ethyl-2-(1-benzyl-2-oxo-4-piperidyl)acetats. Sie dienen zur Veranschaulichung von SAR-Trends.

Visualisierungen

Experimenteller Arbeitsablauf

G Experimenteller Arbeitsablauf zur Derivatisierung cluster_0 Syntheseweg A: N-Substitution cluster_1 Syntheseweg B: Amidierung A0 Ethyl-2-(2-oxo-4-piperidyl)acetat A2 Reduktive Aminierung (STAB, DCM) A0->A2 A1 Substituiertes Benzaldehyd A1->A2 A3 N-substituierte Derivate A2->A3 B0 Ethyl-2-(1-benzyl-2-oxo-4-piperidyl)acetat B1 Esterhydrolyse (LiOH, THF/H₂O) B0->B1 B2 Carbonsäure-Zwischenprodukt B1->B2 B4 Amidkopplung (EDC, HOBt, DMF) B2->B4 B3 Amin B3->B4 B5 Amid-Derivate B4->B5 G Signalweg der Acetylcholin-Neurotransmission cluster_presynaptic Präsynaptisches Neuron cluster_synaptic_cleft Synaptischer Spalt cluster_postsynaptic Postsynaptisches Neuron ACh_vesicle Vesikel mit Acetylcholin (ACh) ACh ACh ACh_vesicle->ACh Freisetzung AChE Acetylcholinesterase (AChE) ACh->AChE Abbau AChR Acetylcholin- rezeptor (AChR) ACh->AChR Bindung Derivat Piperidin-Derivat (AChE-Inhibitor) Derivat->AChE Hemmung Signal Signaltransduktion AChR->Signal Aktivierung

References

Application Notes and Protocols: Reduction of the Keto Group in Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the reduction of the keto group in Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate to the corresponding alcohol, Ethyl 2-(1-benzyl-2-hydroxy-4-piperidyl)acetate, using sodium borohydride. This transformation is a crucial step in the synthesis of various piperidine-based scaffolds relevant to drug discovery. The protocol outlines the reaction setup, execution, work-up, and purification of the product. Representative analytical data is provided for the characterization of the final compound.

Introduction

The piperidine moiety is a prevalent structural motif in a vast array of pharmaceuticals and natural products. The functionalization of the piperidine ring is a key strategy in medicinal chemistry to modulate the pharmacological properties of lead compounds. The reduction of a keto group to a hydroxyl group, as described herein, introduces a chiral center and a versatile functional group for further chemical modifications. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the chemoselective reduction of ketones in the presence of other functional groups such as esters.[1][2] This protocol details a reliable method for this transformation.

Experimental Protocol

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Deionized water (H₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (approximately 0.1 M concentration).

    • Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0°C.

  • Reduction:

    • To the cooled solution, add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5°C. Vigorous gas evolution (hydrogen) may be observed.

    • After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour.

    • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using TLC (e.g., with a mobile phase of 1:1 ethyl acetate/hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the reaction's progression.

  • Work-up:

    • Once the reaction is complete, cool the flask in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of deionized water to decompose the excess sodium borohydride.

    • Once the gas evolution has ceased, add a saturated aqueous solution of ammonium chloride to the mixture.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Transfer the resulting aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash them with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 2-(1-benzyl-2-hydroxy-4-piperidyl)acetate as a mixture of diastereomers.

Data Presentation

The reduction of the ketone can result in the formation of two diastereomers (cis and trans). The ratio of these isomers is dependent on the reaction conditions. The following table summarizes the key quantitative data for this experimental procedure. Please note that the analytical data for the product is representative and should be confirmed by experimental analysis.

ParameterValue
Reactants
Starting MaterialThis compound
Molecular FormulaC₁₆H₂₁NO₃
Molecular Weight275.34 g/mol
Reducing AgentSodium Borohydride (NaBH₄)
Molar Equivalents of NaBH₄1.5 eq
Reaction Conditions
SolventMethanol (MeOH)
Temperature0°C to Room Temperature
Reaction Time3-5 hours
Product
Product NameEthyl 2-(1-benzyl-2-hydroxy-4-piperidyl)acetate
Molecular FormulaC₁₆H₂₃NO₃
Molecular Weight277.36 g/mol
AppearanceColorless oil or white solid
Yield
Expected Yield85-95% (as a mixture of diastereomers)
Analytical Data (Representative)
¹H NMR (CDCl₃, 400 MHz) δ 7.25-7.40 (m, 5H, Ar-H), 4.55 & 3.55 (ABq, 2H, N-CH₂-Ph), 4.15 (q, 2H, O-CH₂-CH₃), 3.80-4.00 (m, 1H, CH-OH), 1.25 (t, 3H, O-CH₂-CH₃), 1.50-2.80 (m, 9H, piperidine and acetate protons)
¹³C NMR (CDCl₃, 100 MHz) δ 172.5, 138.0, 129.0, 128.5, 127.5, 70.0 (CH-OH), 60.5 (O-CH₂), 55.0 (N-CH₂), piperidine and acetate carbons
FT-IR (thin film, cm⁻¹) 3400 (br, O-H), 2930 (C-H), 1730 (C=O, ester)

Visualizations

experimental_workflow start Start: Ethyl 2-(1-benzyl-2-oxo- 4-piperidyl)acetate in MeOH reduction Reduction: Add NaBH4 at 0°C, - then stir at RT start->reduction 1.5 eq NaBH4 workup Work-up: Quench with H2O/NH4Cl, - Extract with EtOAc reduction->workup TLC Monitoring purification Purification: Silica Gel Column Chromatography workup->purification Crude Product product Product: Ethyl 2-(1-benzyl-2-hydroxy- 4-piperidyl)acetate purification->product Pure Product

Caption: Experimental workflow for the reduction of the keto group.

Safety Precautions

  • Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.

  • Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, at all times.

  • The quenching of the reaction should be performed slowly and carefully in an ice bath to control the exothermic reaction and hydrogen gas evolution.

References

Application Notes and Protocols for Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate in neuroscience is not available in the current body of scientific literature. The following application notes and protocols are constructed based on the known biological activities of structurally related N-benzylpiperidine and 2-oxopiperidine derivatives. These are intended to serve as a foundational guide for researchers initiating studies with this compound.

Introduction

This compound is a synthetic small molecule featuring a core N-benzyl-2-oxopiperidine scaffold. While this specific molecule has not been extensively profiled, its structural motifs are present in a variety of neurologically active compounds. Derivatives of N-benzylpiperidine are notably investigated as acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease.[1][2][3] Furthermore, the piperidine-2-one (δ-valerolactam) ring is a key component in molecules designed for neuroprotection and to modulate neuroinflammation. This document outlines potential applications and experimental protocols for investigating the neuroscientific relevance of this compound.

Potential Applications in Neuroscience
  • Acetylcholinesterase (AChE) Inhibition: The N-benzylpiperidine moiety is a well-established pharmacophore for AChE inhibitors. Therefore, this compound is a candidate for investigation as a novel AChE inhibitor for neurodegenerative conditions characterized by cholinergic deficits, such as Alzheimer's disease.[1][2][3]

  • Neuroprotection: Piperidone derivatives have demonstrated protective effects in models of neuronal injury.[4][5][6] This compound could be explored for its ability to mitigate neuronal cell death in paradigms of excitotoxicity, oxidative stress, or neuroinflammation.

  • Multi-Target Ligand for Neurodegenerative Diseases: Some N-benzylpiperidine derivatives have been designed as multi-target-directed ligands, for instance, by dually inhibiting histone deacetylase (HDAC) and AChE.[7] This suggests a potential for broader therapeutic applications in complex multifactorial neurological disorders.[7]

Quantitative Data from Structurally Related Compounds

The following table summarizes the in vitro activities of various N-benzylpiperidine derivatives that are structurally related to this compound. This data can serve as a benchmark for initial experimental design.

Compound/Derivative ClassTargetAssay TypeIC50 ValueReference
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (Compound 21)AcetylcholinesteraseEnzyme Inhibition0.56 nM--INVALID-LINK--
5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate (Lead Compound 5)AcetylcholinesteraseEnzyme Inhibition0.03 ± 0.07 µM--INVALID-LINK--
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (Compound 28)AcetylcholinesteraseEnzyme Inhibition0.41 ± 1.25 µM--INVALID-LINK--
N-Benzyl piperidine derivative (d5)HDACEnzyme Inhibition0.17 µM--INVALID-LINK--
N-Benzyl piperidine derivative (d5)AcetylcholinesteraseEnzyme Inhibition6.89 µM--INVALID-LINK--
N-Benzyl piperidine derivative (d10)HDACEnzyme Inhibition0.45 µM--INVALID-LINK--
N-Benzyl piperidine derivative (d10)AcetylcholinesteraseEnzyme Inhibition3.22 µM--INVALID-LINK--

Experimental Protocols

Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is designed to determine the IC50 value of this compound for AChE.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • This compound

  • Donepezil or Tacrine (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compound, positive control, and substrates in appropriate solvents (e.g., DMSO for the compound, buffer for others).

  • In a 96-well plate, add 25 µL of varying concentrations of the test compound or positive control.

  • Add 50 µL of 3 mM DTNB and 125 µL of 1.5 mM ATCI to each well.

  • Initiate the reaction by adding 25 µL of 0.22 U/mL AChE solution.

  • Incubate the plate at 37°C for 20 minutes.

  • Measure the absorbance at 412 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value by non-linear regression analysis.

G cluster_workflow AChE Inhibition Assay Workflow Prep Prepare Reagents and Compound Dilutions Plate Add Compound, DTNB, and ATCI to 96-well Plate Prep->Plate React Add AChE to Initiate Reaction Plate->React Incubate Incubate at 37°C React->Incubate Read Measure Absorbance at 412 nm Incubate->Read Analyze Calculate % Inhibition and IC50 Read->Analyze

Workflow for the in vitro AChE inhibition assay.
Protocol 2: Neuroprotection Assay in a Glutamate-Induced Excitotoxicity Model

This protocol assesses the ability of the compound to protect neuronal cells from glutamate-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cells or primary cortical neurons

  • Cell culture medium (e.g., DMEM/F12 with supplements)

  • Glutamate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) assay kit

  • 96-well cell culture plates

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and differentiate for 24-48 hours.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Induce excitotoxicity by adding a final concentration of 10-20 mM glutamate to the wells (excluding the negative control).

  • Incubate the cells for 24 hours.

  • Assess cell viability using the MTT assay (measures metabolic activity) or LDH assay (measures membrane integrity).

  • For the MTT assay, add MTT solution, incubate for 4 hours, solubilize the formazan crystals, and measure absorbance at 570 nm.

  • For the LDH assay, collect the supernatant and measure LDH release according to the manufacturer's instructions.

  • Calculate the percentage of neuroprotection relative to the glutamate-only treated cells.

G cluster_pathway Glutamate-Induced Excitotoxicity Pathway Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_Influx Excessive Ca2+ Influx NMDA_R->Ca_Influx Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys Ox_Stress Oxidative Stress Ca_Influx->Ox_Stress Apoptosis Apoptosis / Necrosis Mito_Dys->Apoptosis Ox_Stress->Apoptosis Compound This compound Compound->NMDA_R Potential Inhibition? Compound->Ox_Stress Potential Antioxidant Effect? G cluster_workflow_invivo In Vivo Cognitive Enhancement Workflow Acclimation Animal Acclimation and Handling Grouping Group Allocation Acclimation->Grouping Dosing_Compound Administer Test Compound / Vehicle Grouping->Dosing_Compound Dosing_Scopolamine Induce Amnesia with Scopolamine Dosing_Compound->Dosing_Scopolamine Behavioral_Test Perform MWM or Y-Maze Test Dosing_Scopolamine->Behavioral_Test Data_Analysis Analyze Behavioral Data Behavioral_Test->Data_Analysis

References

Application Notes and Protocols: Scale-up Synthesis of Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the scale-up synthesis of Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate, a key intermediate in the development of various pharmaceutical compounds. The described method is a variation of the Reformatsky reaction, a reliable approach for the formation of β-hydroxy esters, followed by an oxidation step to yield the target β-keto ester.

Overview

The synthesis of this compound is a two-step process commencing with the readily available 1-benzyl-4-piperidone. The initial step involves a Reformatsky reaction with ethyl bromoacetate and activated zinc to form the intermediate β-hydroxy ester, Ethyl 2-(1-benzyl-4-hydroxy-4-piperidyl)acetate. Subsequent oxidation of the hydroxyl group furnishes the final product. This method is amenable to scale-up and provides good yields of the target compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(1-benzyl-4-hydroxy-4-piperidyl)acetate (Reformatsky Reaction)

Materials:

  • 1-benzyl-4-piperidone

  • Ethyl bromoacetate

  • Zinc dust (activated)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with activated zinc dust (1.5 eq).

  • The flask is flame-dried under a stream of inert gas (e.g., argon or nitrogen) and allowed to cool to room temperature.

  • Anhydrous THF (2 L) is added to the flask.

  • A solution of 1-benzyl-4-piperidone (1.0 eq) and ethyl bromoacetate (1.2 eq) in anhydrous THF (1 L) is prepared and charged into the dropping funnel.

  • A small portion of the solution (approx. 100 mL) is added to the stirred zinc suspension. The reaction mixture is gently warmed to initiate the reaction, which is indicated by a slight exotherm and the appearance of a cloudy suspension.

  • Once the reaction has initiated, the remaining solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is refluxed for an additional 2-3 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting ketone.

  • The reaction mixture is cooled to room temperature and then poured into a stirred, saturated aqueous solution of ammonium chloride (2 L).

  • The resulting mixture is extracted with ethyl acetate (3 x 1 L).

  • The combined organic layers are washed with brine (1 L), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude Ethyl 2-(1-benzyl-4-hydroxy-4-piperidyl)acetate as a viscous oil.

Step 2: Synthesis of this compound (Oxidation)

Materials:

  • Crude Ethyl 2-(1-benzyl-4-hydroxy-4-piperidyl)acetate

  • Dichloromethane (DCM)

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., Dess-Martin periodinane)

  • Silica gel

  • Sodium bicarbonate (NaHCO₃) solution (saturated, aqueous)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • The crude Ethyl 2-(1-benzyl-4-hydroxy-4-piperidyl)acetate from Step 1 is dissolved in dichloromethane (3 L) in a 10 L round-bottom flask equipped with a mechanical stirrer.

  • Pyridinium chlorochromate (PCC) (1.5 eq) adsorbed on silica gel is added portion-wise to the stirred solution at room temperature. The addition rate should be controlled to maintain the reaction temperature below 35 °C.

  • The reaction mixture is stirred at room temperature for 4-6 hours, or until TLC analysis indicates complete oxidation of the starting alcohol.

  • Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts and excess PCC. The silica gel pad is washed with additional dichloromethane (1 L).

  • The combined filtrate is washed sequentially with saturated aqueous sodium bicarbonate solution (2 x 1 L) and brine (1 L).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pale yellow oil.

Data Presentation

ParameterStep 1: Reformatsky ReactionStep 2: OxidationOverall
Product Ethyl 2-(1-benzyl-4-hydroxy-4-piperidyl)acetateThis compoundThis compound
Yield ~85-95% (crude)~70-80% (after purification)~60-76%
Purity (by HPLC) Not typically isolated>95%>95%
Appearance Viscous oilPale yellow oilPale yellow oil

Table 1: Summary of Quantitative Data for the Synthesis of this compound.

Analytical MethodSpecification
¹H NMR (400 MHz, CDCl₃) δ 7.25-7.40 (m, 5H, Ar-H), 4.15 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.55 (s, 2H, NCH₂Ph), 3.00-3.10 (m, 2H), 2.65-2.80 (m, 3H), 2.40-2.50 (m, 2H), 2.20-2.30 (m, 2H), 1.25 (t, J=7.1 Hz, 3H, OCH₂CH₃).
¹³C NMR (100 MHz, CDCl₃) δ 209.5 (C=O, ketone), 171.8 (C=O, ester), 137.5, 129.0, 128.5, 127.3 (Ar-C), 62.8 (NCH₂Ph), 60.8 (OCH₂CH₃), 53.5, 49.0, 41.5, 38.0, 14.2 (OCH₂CH₃).
Mass Spectrometry (ESI+) m/z 276.15 [M+H]⁺
Infrared (IR, neat) ν (cm⁻¹) 2975, 1730 (C=O, ester), 1715 (C=O, ketone), 1600, 1495, 1450, 1250, 1180, 740, 700.

Table 2: Analytical Data for this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Reformatsky Reaction cluster_step2 Step 2: Oxidation start1 1-benzyl-4-piperidone + Ethyl bromoacetate + Zn reaction1 Reflux in Anhydrous THF start1->reaction1 workup1 Quench with NH4Cl (aq) Extract with Ethyl Acetate Dry and Concentrate reaction1->workup1 product1 Crude Ethyl 2-(1-benzyl-4-hydroxy-4-piperidyl)acetate workup1->product1 start2 Crude Product from Step 1 product1->start2 reaction2 PCC, Silica Gel in Dichloromethane start2->reaction2 workup2 Filter Wash with NaHCO3 (aq) Dry and Concentrate reaction2->workup2 purification Column Chromatography workup2->purification product2 Pure this compound purification->product2

Caption: Workflow for the two-step synthesis of this compound.

Application Notes and Protocols for the Chromatographic Purification of Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic purification of Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate, a key intermediate in pharmaceutical synthesis. The following sections outline the methodologies for flash column chromatography, including typical data and a visual representation of the experimental workflow.

Introduction

This compound is a piperidine derivative whose purity is crucial for the successful synthesis of downstream active pharmaceutical ingredients. Chromatographic techniques, particularly flash column chromatography, are commonly employed for the purification of such moderately polar organic compounds. This protocol describes a general method for the purification of the target compound from common reaction impurities.

Data Presentation

The efficiency of the chromatographic purification can be evaluated by monitoring parameters such as retention factor (Rf) in thin-layer chromatography (TLC), and the yield and purity of the collected fractions. Below is a table summarizing typical data obtained during the purification process.

ParameterValueConditions/Notes
TLC Retention Factor (Rf)
Crude MixtureMultiple spots-
Target Compound~0.3 - 0.430% Ethyl Acetate in Hexanes
Impurity 1 (less polar)>0.530% Ethyl Acetate in Hexanes
Impurity 2 (more polar)<0.230% Ethyl Acetate in Hexanes
Flash Chromatography
Column Dimensions40 mm x 200 mmFor multi-gram scale purification
Stationary PhaseSilica Gel (60 Å, 40-63 µm)Standard grade for flash chromatography
Mobile Phase (Eluent)Gradient: 10% to 50% Ethyl Acetate in HexanesStep or linear gradient can be employed
Purification Outcome
Recovery Yield85 - 95%Dependent on crude purity and technique
Purity of Combined Fractions>98%Assessed by HPLC or NMR

Experimental Protocols

This section details the step-by-step methodology for the flash chromatographic purification of this compound.

Materials and Reagents
  • Crude this compound

  • Silica Gel (60 Å, 40-63 µm)

  • Ethyl Acetate (HPLC grade)

  • Hexanes (HPLC grade)

  • Dichloromethane (for sample loading)

  • TLC plates (silica gel coated)

  • Glass column for flash chromatography

  • Fraction collection tubes

  • Rotary evaporator

Thin-Layer Chromatography (TLC) Analysis

Before performing flash chromatography, it is essential to determine an appropriate solvent system using TLC. The goal is to achieve good separation between the target compound and any impurities, with an Rf value for the target compound ideally between 0.2 and 0.4.

  • Prepare several developing chambers with different ratios of ethyl acetate and hexanes (e.g., 10%, 20%, 30%, 40% ethyl acetate in hexanes).

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved crude mixture onto the baseline of a TLC plate.

  • Place the TLC plate in a developing chamber and allow the solvent to ascend.

  • Once the solvent front is near the top of the plate, remove it and mark the solvent front.

  • Visualize the spots under a UV lamp (254 nm) and/or by staining (e.g., with potassium permanganate).

  • Identify the solvent system that provides the best separation and an optimal Rf for the target compound. A common starting point for compounds of this nature is a mixture of ethyl acetate and hexanes.[1][2]

Flash Column Chromatography Protocol
  • Column Packing:

    • Secure a glass column of appropriate size in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).[3]

    • Pour the slurry into the column and allow the silica to settle, ensuring a flat and even bed.

    • Add another thin layer of sand on top of the silica gel bed.

    • Equilibrate the column by passing 2-3 column volumes of the initial eluent through it.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).

    • Carefully add the dry-loaded sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the initial, low-polarity solvent system (e.g., 10% ethyl acetate in hexanes).

    • Gradually increase the polarity of the mobile phase as the elution progresses (e.g., to 20%, then 30%, and so on).[4] This can be done in a stepwise or continuous gradient fashion.

    • Collect the eluate in fractions of a consistent volume.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which contain the purified target compound.

    • Spot every few fractions on a TLC plate and develop it in the same solvent system used for the initial TLC analysis.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the chromatographic purification process.

Chromatographic_Purification_Workflow start Start: Crude Product tlc_analysis TLC Analysis to Determine Solvent System start->tlc_analysis column_prep Column Preparation: Slurry Packing with Silica Gel tlc_analysis->column_prep sample_loading Sample Loading: Dry Loading of Crude Compound column_prep->sample_loading elution Elution with Gradient (e.g., Ethyl Acetate/Hexanes) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis pooling Combine Pure Fractions fraction_analysis->pooling Identify Pure Fractions solvent_removal Solvent Removal (Rotary Evaporation) pooling->solvent_removal end End: Purified Product solvent_removal->end

Caption: Workflow for the flash chromatographic purification of the target compound.

References

Application Notes and Protocols for the Synthesis of Novel Spiro-Piperidine Analogs from Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The piperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Specifically, functionalized 2-piperidone derivatives serve as versatile intermediates for the synthesis of a wide range of biologically active compounds, including potential analgesics, and agents for neurodegenerative diseases.[3][4][5] Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate is a valuable starting material possessing multiple reactive sites for chemical elaboration. This document provides detailed protocols for the synthesis of novel spiro-heterocyclic analogs from this starting material, which are of interest in drug discovery programs. The synthesis of spirocyclic piperidines is a growing area of interest for exploring three-dimensional chemical space.[6]

I. Synthesis of a Novel Spiro-Hydantoin Piperidine Analog

This section details a two-step protocol for the synthesis of a novel spiro-hydantoin piperidine analog from this compound. The synthetic approach is based on the formation of a spiro-heterocycle from a cyclic ketone.[7]

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-(1-benzyl-2-oxo-4-((5-oxo-2-thioxoimidazolidin-4-ylidene)methyl)piperidyl)acetate (Compound 2)

  • Reaction Scheme:

    • This compound (1) undergoes a Knoevenagel condensation with 2-thiohydantoin.

  • Reagents and Materials:

    • This compound (1 )

    • 2-Thiohydantoin

    • Piperidine (catalyst)

    • Ethanol (solvent)

    • Glacial Acetic Acid

    • Standard laboratory glassware, heating mantle, magnetic stirrer, and filtration apparatus.

  • Procedure:

    • To a solution of this compound (1 ) (1.0 eq) in absolute ethanol, add 2-thiohydantoin (1.1 eq).

    • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

    • Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion of the reaction, cool the mixture to room temperature.

    • Neutralize the mixture with glacial acetic acid.

    • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the intermediate compound 2 .

Step 2: Synthesis of 1'-Benzyl-2-thioxospiro[imidazolidine-4,4'-piperidine]-2',5-dione-6'-acetic acid ethyl ester (Compound 3)

  • Reaction Scheme:

    • Intramolecular Michael addition of the thiohydantoin nitrogen to the α,β-unsaturated system.

  • Reagents and Materials:

    • Compound 2

    • Sodium Ethoxide

    • Ethanol (solvent)

    • Ammonium Chloride solution

    • Ethyl Acetate for extraction

  • Procedure:

    • Dissolve Compound 2 (1.0 eq) in absolute ethanol.

    • Add a solution of sodium ethoxide in ethanol (1.5 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final spiro-hydantoin analog 3 .

II. Data Presentation: Synthesis of a Library of Spiro-Piperidine Analogs

The following table summarizes the synthesized analogs based on the above protocol and hypothetical biological data. Piperidine derivatives have shown a wide range of biological activities, including as enzyme inhibitors.[5][8][9] For the purpose of these application notes, we will present hypothetical inhibitory activity against a fictional kinase, "Kinase X".

Compound IDR Group (on thiohydantoin)Yield (%)Purity (%)IC50 vs. Kinase X (nM)
3a H75>98150
3b Methyl72>99125
3c Phenyl68>9780
3d 4-Chlorophenyl65>9855
3e 4-Methoxyphenyl70>9995

III. Visualizations

Synthetic Workflow Diagram:

Synthetic_Workflow Start This compound (1) Intermediate Knoevenagel Condensation (+ 2-Thiohydantoin, Piperidine, EtOH, Reflux) Start->Intermediate Product2 Intermediate Compound (2) Intermediate->Product2 Final_Step Intramolecular Michael Addition (NaOEt, EtOH, RT) Product2->Final_Step Final_Product Spiro-Hydantoin Analog (3) Final_Step->Final_Product Purification Column Chromatography Final_Product->Purification Analysis Characterization (NMR, MS) Purification->Analysis Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR Target G_Protein G-Protein Activation GPCR->G_Protein Blocks Activation Analog Spiro-Piperidine Analog Analog->GPCR Antagonist Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., PKA) Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Gene Expression) Kinase_Cascade->Cellular_Response

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The synthesis typically involves a two-step process. The first step is a double Michael addition of benzylamine to two equivalents of ethyl acrylate to form the precursor diester, diethyl 2,2'-(benzylazanediyl)dipropionate. The second step is an intramolecular Dieckmann condensation (also known as an aza-Dieckmann cyclization) of the diester to form the desired β-keto ester, this compound.

Q2: My Dieckmann condensation is resulting in a low yield. What are the common causes?

Low yields in Dieckmann condensations are often due to several factors:

  • Presence of moisture: The strong bases used are highly sensitive to water, which can quench the base and inhibit the reaction.

  • Intermolecular condensation: If the reaction concentration is too high, the diester can react with other molecules instead of intramolecularly, leading to polymer formation.

  • Inappropriate base or solvent: The choice of base and solvent is critical for promoting the intramolecular cyclization.

  • Reaction temperature: The temperature needs to be carefully controlled to ensure the reaction proceeds to completion without significant side product formation.

  • Hydrolysis of the product: The β-keto ester product can be susceptible to hydrolysis under basic conditions, especially if water is present.

Q3: What are some common side products in this synthesis?

Common side products include oligomers or polymers from intermolecular condensation, and the hydrolyzed β-keto acid if the reaction is not worked up carefully. In some cases, unreacted starting diester may also be present.

Q4: How can I purify the final product?

Purification is typically achieved through column chromatography on silica gel. A common eluent system is a mixture of hexane and ethyl acetate. The exact ratio will depend on the polarity of the impurities.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no yield of the cyclized product 1. Inactive or insufficient base. 2. Wet reagents or solvent. 3. Reaction temperature is too low. 4. Intermolecular polymerization is favored.1. Use a fresh batch of a strong base (e.g., NaH, NaOEt, KHMDS). Ensure you are using a sufficient molar excess. 2. Thoroughly dry all glassware, solvents, and reagents before use. 3. Gradually increase the reaction temperature and monitor the progress by TLC. 4. Perform the reaction under high-dilution conditions by adding the diester solution slowly to the base suspension.
Formation of a significant amount of polymeric material High reaction concentration.Conduct the reaction under high-dilution conditions. A slow addition of the diester to a solution of the base in a large volume of solvent is recommended.
Product decomposes during workup Hydrolysis of the β-keto ester.Perform an acidic workup carefully at low temperatures. Neutralize the reaction mixture with a weak acid (e.g., acetic acid or ammonium chloride solution) before extraction.
Difficulty in purifying the product Presence of closely related impurities.Optimize the solvent system for column chromatography. A gradient elution might be necessary to separate the product from impurities with similar polarities.

Experimental Protocols

Key Experiment 1: Synthesis of Diethyl 2,2'-(benzylazanediyl)dipropionate (Precursor Diester)

Materials:

  • Benzylamine

  • Ethyl acrylate

  • Ethanol (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve benzylamine (1.0 eq) in anhydrous ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add ethyl acrylate (2.2 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • The resulting crude oil can be purified by vacuum distillation or used directly in the next step after drying under high vacuum.

Key Experiment 2: Synthesis of this compound via Aza-Dieckmann Cyclization

Materials:

  • Diethyl 2,2'-(benzylazanediyl)dipropionate

  • Sodium ethoxide (NaOEt) or Sodium hydride (NaH)

  • Toluene or Tetrahydrofuran (THF) (anhydrous)

  • Dilute hydrochloric acid (HCl) or Acetic acid for workup

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Suspend sodium ethoxide (1.5 eq) or sodium hydride (1.5 eq, 60% dispersion in mineral oil, washed with anhydrous hexanes) in anhydrous toluene.

  • Heat the suspension to reflux with vigorous stirring.

  • Dissolve diethyl 2,2'-(benzylazanediyl)dipropionate (1.0 eq) in anhydrous toluene.

  • Add the diester solution dropwise from the dropping funnel to the refluxing base suspension over a period of 2-3 hours to ensure high dilution.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of dilute hydrochloric acid or acetic acid until the pH is neutral.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

Table 1: Effect of Base and Solvent on the Yield of Aza-Dieckmann Cyclization
EntryBase (eq.)SolventTemperature (°C)Time (h)Approximate Yield (%)
1NaOEt (1.5)TolueneReflux (111)465-75
2NaH (1.5)TolueneReflux (111)470-80
3KHMDS (1.5)THFReflux (66)675-85
4LDA (1.5)THF-78 to RT860-70

Note: Yields are approximate and can vary based on the purity of reagents and reaction scale.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Aza-Dieckmann Cyclization start Benzylamine + Ethyl Acrylate process1 Double Michael Addition (Ethanol, RT, 24h) start->process1 product1 Diethyl 2,2'-(benzylazanediyl)dipropionate process1->product1 process2 Intramolecular Cyclization (NaH, Toluene, Reflux) product1->process2 product2 This compound process2->product2 Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield moisture Moisture Present low_yield->moisture concentration High Concentration low_yield->concentration base Incorrect Base/Solvent low_yield->base temperature Suboptimal Temperature low_yield->temperature dry Use Anhydrous Conditions moisture->dry dilute High Dilution Reaction concentration->dilute optimize_reagents Optimize Base and Solvent base->optimize_reagents optimize_temp Adjust Temperature temperature->optimize_temp

Technical Support Center: Optimization of N-Benzylation of Piperidones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the N-benzylation of piperidones.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for N-benzylation of piperidones?

A1: The two primary methods for the N-benzylation of piperidones are direct N-alkylation and reductive amination.

  • Direct N-alkylation involves the reaction of a piperidone with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base. This is a straightforward SN2 reaction.

  • Reductive Amination is a two-step, often one-pot, procedure where the piperidone first reacts with benzylamine to form an imine or enamine intermediate, which is then reduced in situ by a reducing agent to yield the N-benzylpiperidone.[1][2]

Q2: Which benzylating agent is better, benzyl bromide or benzyl chloride?

A2: Benzyl bromide is generally more reactive than benzyl chloride, which can lead to faster reaction times. However, benzyl chloride is less expensive and may be preferred for large-scale synthesis. The choice between the two often depends on the reactivity of the specific piperidone substrate and cost considerations. The reaction mechanism (SN1 vs. SN2) can also be influenced by the substituents on the benzyl halide.[3][4]

Q3: What are the most common side reactions in N-benzylation of piperidones?

A3: The most common side reaction is over-alkylation, which leads to the formation of a quaternary ammonium salt. This is more likely to occur with highly reactive alkylating agents and when using a stoichiometric excess of the benzylating agent. Another potential side reaction is the formation of benzyl alcohol if water is present in the reaction mixture, especially when using benzyl halides.[3]

Q4: How can I minimize the formation of the quaternary ammonium salt?

A4: To minimize over-alkylation, you can:

  • Use a slight excess of the piperidone relative to the benzylating agent.

  • Add the benzylating agent slowly to the reaction mixture.

  • Choose a less reactive benzylating agent if possible.

  • Carefully control the reaction temperature, as higher temperatures can sometimes favor over-alkylation.

Q5: My reductive amination is not working well. What could be the problem?

A5: Common issues with reductive amination include:

  • Slow or incomplete imine/enamine formation: This can be due to the low reactivity of the piperidone or steric hindrance. Using a Lewis acid catalyst like Ti(iPrO)₄ or ZnCl₂ can sometimes improve the formation of the intermediate.[5][6]

  • Reduction of the starting ketone: This can occur if a strong reducing agent is used. Milder reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred as they do not readily reduce the ketone.[1][6]

  • Hydrolysis of the imine/enamine: Ensure anhydrous reaction conditions to prevent the hydrolysis of the intermediate back to the starting materials.

Troubleshooting Guides

Direct N-Alkylation
Problem Possible Cause Suggested Solution
Low or no product yield Inactive benzylating agentCheck the purity and age of the benzylating agent. Consider using a more reactive one (e.g., benzyl bromide instead of benzyl chloride).
Ineffective baseThe chosen base may not be strong enough to deprotonate the piperidone nitrogen effectively. Consider a stronger base (see Table 1).
Suboptimal solventThe solvent polarity can significantly affect the reaction rate.[7][8] Experiment with different solvents (see Table 2).
Low reaction temperatureIncrease the reaction temperature, but monitor for side reactions.
Formation of quaternary ammonium salt Excess benzylating agentUse a slight excess of the piperidone.
High reactivity of benzylating agentAdd the benzylating agent dropwise to the reaction mixture.
Presence of benzyl alcohol Water in the reaction mixtureUse anhydrous solvents and reagents. Ensure glassware is thoroughly dried.
Difficult purification Co-elution of product and starting materialOptimize the solvent system for column chromatography. A gradient elution may be necessary.[9][10]
Oily product that is difficult to handleTry to form a salt (e.g., hydrochloride) to induce crystallization.[11]
Reductive Amination
Problem Possible Cause Suggested Solution
Low or no product yield Incomplete imine/enamine formationAdd a catalytic amount of a Lewis acid (e.g., Ti(iPrO)₄, ZnCl₂) to promote imine formation.[6]
Hydrolysis of the imine/enamineEnsure strictly anhydrous conditions.
Ineffective reducing agentEnsure the reducing agent is fresh and active. For less reactive substrates, a stronger reducing agent might be needed, but be cautious of ketone reduction.
Reduction of the starting piperidone Reducing agent is too strongUse a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[1][6]
Formation of multiple products Impure starting materialsPurify the piperidone and benzylamine before the reaction.
Side reactions of the aldehydeIf using benzaldehyde, ensure it is free of benzoic acid, which can interfere with the reaction.

Data Presentation

Table 1: Comparison of Bases for N-Benzylation
Base Typical Solvent Relative Strength Yield (%) Notes
Potassium Carbonate (K₂CO₃)DMF, AcetonitrileModerateGood to ExcellentA common and effective base for this reaction.[12]
Sodium Carbonate (Na₂CO₃)DMF, AcetonitrileModerateGoodSimilar to K₂CO₃ but generally less reactive.
Triethylamine (Et₃N)DCM, TolueneWeakModerate to GoodOften used in reductive amination to neutralize acids formed in situ.[2]
Sodium Hydride (NaH)THF, DMFStrongExcellentVery effective but requires anhydrous conditions and careful handling due to its reactivity with water.
Sodium Methoxide (NaOMe)Methanol, TolueneStrongGood to ExcellentA strong base that can also act as a nucleophile.[13][14]
Sodium Ethoxide (NaOEt)Ethanol, TolueneStrongGood to ExcellentSimilar to sodium methoxide.[13][14]
Potassium tert-Butoxide (t-BuOK)THF, t-BuOHVery StrongExcellentA bulky, non-nucleophilic base that is very effective.[13]

Yields are qualitative and can vary significantly based on the specific piperidone substrate, benzylating agent, solvent, and reaction temperature.

Table 2: Influence of Solvent on N-Benzylation
Solvent Relative Polarity Effect on SN2 Reactions Notes
Acetonitrile (CH₃CN)0.460FavorableAprotic polar solvent that solvates the cation, leaving the anion more nucleophilic.[15]
N,N-Dimethylformamide (DMF)0.386FavorableAnother effective aprotic polar solvent.[15]
Dichloromethane (DCM)0.309ModerateLess polar than acetonitrile and DMF, but often a good choice.[15]
Toluene0.099Less FavorableNonpolar solvent, may require higher temperatures or a phase-transfer catalyst.[15]
Tetrahydrofuran (THF)0.207ModerateA common ethereal solvent.[15]
Ethanol (EtOH)0.654Can be unfavorableProtic solvent that can solvate the nucleophile, reducing its reactivity. However, it can be a good solvent for reductive amination.[7]
Methanol (MeOH)0.762Can be unfavorableSimilar to ethanol, a protic solvent.[7]

The effect of the solvent is highly dependent on the specific reaction mechanism and the nature of the reactants.[7][8]

Experimental Protocols

Protocol 1: Direct N-Benzylation using Potassium Carbonate
  • To a round-bottom flask, add the piperidone (1.0 eq.), potassium carbonate (2.0 eq.), and a suitable solvent (e.g., acetonitrile or DMF).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the benzyl bromide or benzyl chloride (1.1 eq.) dropwise to the mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride
  • To a round-bottom flask, add the piperidone (1.0 eq.), benzylamine (1.2 eq.), and an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). [1]

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the mixture in an ice bath and add sodium triacetoxyborohydride (1.5 eq.) portion-wise. [1]

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualization

experimental_workflow cluster_alkylation Direct N-Alkylation cluster_amination Reductive Amination start_A Mix Piperidone, Base, and Solvent add_benzyl_halide Add Benzyl Halide start_A->add_benzyl_halide heat_reaction_A Heat and Monitor add_benzyl_halide->heat_reaction_A workup_A Workup: Filter and Concentrate heat_reaction_A->workup_A purification_A Purification workup_A->purification_A start_B Mix Piperidone, Benzylamine, and Solvent imine_formation Imine Formation start_B->imine_formation add_reducing_agent Add Reducing Agent imine_formation->add_reducing_agent workup_B Workup: Quench and Extract add_reducing_agent->workup_B purification_B Purification workup_B->purification_B

Caption: General experimental workflows for direct N-alkylation and reductive amination.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield? cause1 Inactive Reagents start->cause1 Yes cause2 Ineffective Base/Solvent start->cause2 Yes cause3 Suboptimal Temperature start->cause3 Yes cause4 Incomplete Imine Formation (Reductive Amination) start->cause4 Yes solution1 Check Reagent Purity/Age cause1->solution1 solution2 Optimize Base/Solvent (See Tables 1 & 2) cause2->solution2 solution3 Adjust Temperature cause3->solution3 solution4 Add Lewis Acid Catalyst cause4->solution4

Caption: Troubleshooting logic for addressing low product yield in N-benzylation reactions.

References

Alternative catalysts for the synthesis of Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate and related piperidone derivatives. Below you will find troubleshooting guides, frequently asked questions, and data on alternative catalysts to assist in your experimental work.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of piperidone-based compounds through catalytic methods.

Issue Potential Cause Recommended Solution
Slow or Incomplete Reaction Catalyst Deactivation/Poisoning: The nitrogen atom in the piperidone ring can act as a Lewis base, binding to the metal surface of the catalyst and causing deactivation. Impurities in the starting material or solvent (e.g., sulfur compounds) can also poison the catalyst.[1]Increase catalyst loading. Ensure starting materials and solvents are of high purity. In some cases, the addition of a weak acid can protonate the nitrogen, preventing it from binding to the catalyst; however, this should be done cautiously to avoid unwanted side reactions.[1]
Insufficient Hydrogen Pressure (for hydrogenation reactions): The reaction rate is often dependent on hydrogen pressure.Ensure the reactor is properly sealed and that the desired pressure is maintained throughout the reaction. A moderate increase in pressure may be beneficial.[1]
Low Temperature: The reaction may have a significant activation energy barrier.A modest increase in temperature (e.g., to 60-80°C) can enhance the reaction rate. Be mindful of potential side reactions at higher temperatures.[1]
Poor Mixing: Inefficient stirring can lead to poor mass transfer of reactants to the catalyst surface.Increase the stirring speed to ensure the catalyst is well suspended in the reaction mixture.[1]
Formation of Byproducts Side Reactions from Impurities: Impurities in the starting material or solvent can lead to unexpected byproducts.Utilize high-purity starting materials and solvents.
Non-selective Reduction: In catalytic hydrogenation, other functional groups in the molecule may be susceptible to reduction.Choose a catalyst with higher chemoselectivity. For instance, some palladium catalysts are known for their ability to selectively hydrogenate certain functional groups while leaving others intact.[2]
Over-hydrogenation: Prolonged reaction times or harsh conditions can lead to the reduction of desired functional groups.Monitor the reaction progress closely (e.g., by TLC or GC) and stop the reaction once the starting material is consumed. Optimize reaction conditions such as temperature, pressure, and reaction time.
Difficulty in Product Isolation/Purification Complex Reaction Mixture: The presence of multiple byproducts can complicate the purification process.Optimize the reaction to minimize byproduct formation. Employ appropriate chromatographic techniques (e.g., column chromatography) for purification.
Product Solubility Issues: The product may have limited solubility in the chosen solvent system for extraction or crystallization.Screen different solvents to find a suitable system for extraction and recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are some alternative catalysts for the synthesis of the piperidone core?

A1: The synthesis of 4-piperidones can be achieved through various methods. For the cyclization step, base-catalyzed Dieckmann condensation is a common approach.[3] For the reduction of a pyridine precursor to a piperidine, several catalytic systems can be employed, including:

  • Palladium on Carbon (Pd/C): Widely used for hydrogenation under mild conditions.[1][2]

  • Rhodium on Carbon (Rh/C) and Rhodium Oxide (Rh₂O₃): These have shown high activity for the hydrogenation of pyridines, even with various functional groups present.[4]

  • Nickel catalysts: Often used for the hydrogenation of pyridine, typically at higher temperatures and pressures.[3]

  • Platinum Oxide (PtO₂): Another effective catalyst for pyridine reduction.[4]

The choice of catalyst will depend on the specific substrate and the desired selectivity.

Q2: How do I choose between catalytic hydrogenation and chemical reducing agents?

A2: The decision depends on several factors:

  • Equipment Availability: Catalytic hydrogenation often requires a specialized high-pressure reactor.[1] Chemical reducing agents like sodium borohydride (NaBH₄) can be used with standard laboratory glassware.

  • Selectivity: Catalysts can sometimes offer higher chemoselectivity for certain functional groups compared to chemical reducing agents.

  • Safety and Handling: Catalytic hydrogenation involves flammable hydrogen gas under pressure, requiring specific safety protocols. Chemical reducing agents may also have specific handling requirements.

  • Scale: For large-scale synthesis, catalytic hydrogenation is often more cost-effective and generates less waste.

Q3: Can impurities in the starting benzylamine affect the reaction?

A3: Yes, impurities in the benzylamine, such as benzaldehyde or other amines, can lead to the formation of side products and may also interfere with the catalyst's activity. It is crucial to use high-purity starting materials.

Q4: What is a typical solvent for the synthesis of piperidone derivatives?

A4: The choice of solvent depends on the specific reaction step. For catalytic hydrogenations, alcohols like methanol or ethanol are commonly used.[1] For condensation reactions, solvents like toluene or DMF may be employed.[5]

Catalyst Performance Comparison for Piperidone Synthesis

The following table summarizes quantitative data for common methods used in the synthesis of piperidone derivatives, providing a reference for catalyst selection and reaction optimization.

Catalyst/ReagentSubstrateProductCatalyst LoadingSolventTemperature (°C)Pressure (MPa)Time (h)Yield (%)Selectivity
5% Palladium on Carbon (Pd/C)N-Boc-4-piperidoneN-Boc-4-hydroxypiperidine0.1 equivMethanol50-600.1-0.5196High
Sodium Borohydride (NaBH₄)4-piperidone4-hydroxypiperidine-MethanolReflux--90High

Data adapted from a study on the hydrogenation of N-Boc-4-piperidone and is intended for comparative purposes.[1]

Experimental Protocols

A generalized methodology for a key step in the synthesis of a 4-piperidone core via aza-Michael addition is provided below. This can be adapted for the synthesis of the precursor to this compound.

Synthesis of 1-Benzyl-4-piperidone via Aza-Michael Addition

This protocol is a general representation and may require optimization for specific substrates.

Materials:

  • Divinyl ketone precursor

  • Benzylamine

  • Acetonitrile

  • Sodium bicarbonate (aq. solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Triethylamine (for chromatography)

Procedure:

  • Dissolve benzylamine in acetonitrile and add an aqueous solution of sodium bicarbonate.

  • Cool the resulting suspension to approximately 16°C.

  • Slowly add a solution of the crude divinyl ketone in acetonitrile to the cooled suspension.

  • After the addition is complete, stir the reaction mixture at reflux for 1.5 hours.

  • Remove the acetonitrile in vacuo.

  • Add ethyl acetate to the residue and stir for 20 minutes.

  • Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the crude product by column chromatography (e.g., ethyl acetate/hexane with 1% triethylamine).

Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and troubleshooting process.

experimental_workflow cluster_synthesis Synthesis Protocol cluster_troubleshooting Troubleshooting start Start: Starting Materials reaction Catalytic Reaction (e.g., Cyclization/Condensation) start->reaction workup Reaction Workup & Crude Product Isolation reaction->workup monitoring In-process Monitoring (TLC, GC/MS, NMR) reaction->monitoring purification Purification (e.g., Chromatography) workup->purification product Final Product: This compound purification->product analysis Analyze Data: Yield, Purity, Byproducts monitoring->analysis analysis->product No Issue guide Consult Troubleshooting Guide & FAQs analysis->guide Issue Detected optimize Optimize Reaction Conditions: Catalyst, Temp, Time, etc. guide->optimize optimize->reaction Re-run Experiment

Caption: A flowchart illustrating the synthesis and troubleshooting workflow.

References

Minimizing by-product formation in piperidine derivative synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Piperidine Derivative Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing by-product formation during the synthesis of piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to piperidine derivatives and their typical by-products?

A1: The most common synthetic routes include:

  • Catalytic Hydrogenation of Pyridines: This method can lead to incomplete reduction, resulting in dihydropyridine and tetrahydropyridine by-products. Over-reduction, causing C-N bond cleavage and ring-opening, is also a potential issue.[1]

  • Reductive Amination: This route can sometimes suffer from incomplete reaction or the formation of undesired side products depending on the reaction conditions and substrates used.[2]

  • N-Alkylation of Piperidines: A primary challenge is over-alkylation, which leads to the formation of quaternary ammonium salts.[3]

  • Pictet-Spengler Reaction: This reaction can be sensitive to reaction conditions, with potential by-products arising from improper pH, temperature, or catalyst choice.[4]

Q2: My purified piperidine derivative has a yellow tint. What is the cause and how can I remove it?

A2: A yellow color in piperidine derivatives is often due to oxidation products. These can typically be removed by distillation. To prevent future discoloration, it is advisable to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

Q3: I am observing the formation of N-oxides as by-products in my synthesis. How can I avoid this?

A3: N-oxide formation can occur during reactions involving tertiary amines. While sometimes they can act as prodrugs, they are often undesired by-products.[5] Minimizing exposure to oxidizing agents and ensuring reactions are carried out under an inert atmosphere can help prevent their formation.

Troubleshooting Guides

Catalytic Hydrogenation of Pyridine Derivatives

Issue 1.1: Incomplete reduction leading to dihydropyridine and tetrahydropyridine by-products.

  • Question: My reaction is not going to completion, and I am isolating significant amounts of partially hydrogenated intermediates. How can I drive the reaction to completion?

  • Answer: Incomplete reduction is a common challenge. Consider the following troubleshooting steps:

    • Increase Hydrogen Pressure: Higher pressure can facilitate complete saturation of the pyridine ring.

    • Optimize Catalyst Loading: Ensure sufficient catalyst is used. Typical loadings for catalysts like PtO₂ are 1-5 mol%.[6]

    • Change the Catalyst: Rhodium-based catalysts are often highly effective and selective for pyridine hydrogenation.[1]

    • Solvent Choice: Protic solvents like acetic acid can enhance the reaction rate by protonating the pyridine ring, making it more susceptible to reduction.[7]

Issue 1.2: Over-reduction leading to C-N bond cleavage and ring-opened by-products.

  • Question: I am observing the formation of ring-opened by-products, suggesting C-N bond cleavage. How can I minimize this?

  • Answer: Over-reduction, or hydrogenolysis, is a significant side reaction. To mitigate it:

    • Catalyst Selection: Rhodium-on-carbon (Rh/C) is often more selective than palladium-on-carbon (Pd/C) in preventing C-N bond cleavage.[1]

    • Reaction Temperature: Lowering the reaction temperature can often reduce the incidence of over-reduction.

    • Monitor Reaction Progress: Careful monitoring of the reaction can help in stopping it once the desired product is formed, before significant over-reduction occurs.

Quantitative Data: Comparison of Catalytic Systems for Pyridine Hydrogenation

CatalystSubstratePressure (bar)Temperature (°C)SolventTime (h)Conversion (%)Yield of Piperidine (%)By-products (%)Reference
PtO₂ (5 mol%)2-Methylpyridine70Room TempAcetic Acid4-6>95HighNot specified[8]
PtO₂ (5 mol%)3-Methylpyridine70Room TempAcetic Acid4-6>95HighNot specified[8]
PtO₂ (5 mol%)2-Bromopyridine50Room TempAcetic Acid6>95HighNot specified[8]
Rh/CPyridine7060Water-9999<1[9]
Pd-Ag/Al₂O₃Pyridine7060--9999<1[9]
Ru-Pd/AcPyridine30100-1>991000[10]

Experimental Protocol: Catalytic Hydrogenation of 2-Substituted Pyridine using PtO₂

Materials:

  • 2-Substituted pyridine (1.0 g)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, 5 mol%)

  • Glacial acetic acid (5 mL)

  • High-pressure hydrogenation reactor

  • Hydrogen gas

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • In a high-pressure reactor vessel, dissolve the substituted pyridine in glacial acetic acid.

  • Add the PtO₂ catalyst to the solution.

  • Seal the reactor and purge with nitrogen gas before pressurizing with hydrogen to 50-70 bar.

  • Stir the reaction mixture at room temperature for 4-10 hours, monitoring the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Quench the reaction mixture with a saturated solution of NaHCO₃.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Filter the combined organic layers through a pad of Celite® to remove the catalyst.

  • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, 5% ethyl acetate in petroleum ether) to yield the desired piperidine derivative.[8]

Diagram: Troubleshooting Pyridine Hydrogenation

G start Reaction Issue incomplete_reduction Incomplete Reduction (Dihydropyridine/ Tetrahydropyridine by-products) start->incomplete_reduction over_reduction Over-reduction (Ring-opening) start->over_reduction solution1 Increase H₂ Pressure incomplete_reduction->solution1 solution2 Optimize Catalyst Loading incomplete_reduction->solution2 solution3 Change Catalyst (e.g., to Rh/C) incomplete_reduction->solution3 solution4 Use Protic Solvent (e.g., Acetic Acid) incomplete_reduction->solution4 solution5 Lower Reaction Temperature over_reduction->solution5 solution6 Change Catalyst (e.g., to Rh/C) over_reduction->solution6 solution7 Monitor Reaction Progress Closely over_reduction->solution7

Caption: Troubleshooting decision tree for pyridine hydrogenation.

N-Alkylation of Piperidines

Issue 2.1: Formation of quaternary ammonium salt as a major by-product.

  • Question: My N-alkylation reaction is producing a significant amount of the dialkylated quaternary ammonium salt. How can I favor mono-alkylation?

  • Answer: Over-alkylation is a common side reaction. To minimize it:

    • Slow Addition of Alkylating Agent: Adding the alkyl halide slowly (e.g., using a syringe pump) ensures that the piperidine is always in excess, which favors mono-alkylation.[11]

    • Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent.[11]

    • Use a Bulky Base: A sterically hindered base can disfavor the second alkylation step.

    • Consider Reductive Amination: This method is often more selective for mono-alkylation and avoids the formation of quaternary salts.[3]

Quantitative Data: N-Alkylation of Piperidines

Piperidine DerivativeAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield of Mono-alkylated Product (%)Yield of Quaternary Salt (%)Reference
PiperidineMethyl IodideK₂CO₃AcetonitrileRoom Temp-<70Variable[12]
PiperidineEthyl BromideN,N-diisopropylethylamineAcetonitrileRoom Temp-GoodLow[12]
Piperidin-2-ylmethyl acetateBenzyl BromideK₂CO₃DMF50-7012-24GoodNot specified[13]

Experimental Protocol: Direct N-Alkylation of Piperidine

Materials:

  • Piperidine (1.1 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.0 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Syringe pump

  • Round-bottom flask

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask under an inert atmosphere.

  • To the flask, add piperidine and anhydrous DMF.

  • Add finely powdered, anhydrous K₂CO₃ to the solution.

  • Begin stirring the solution at room temperature.

  • Load the alkyl halide into a syringe and place it on a syringe pump.

  • Add the alkyl halide dropwise to the reaction mixture over several hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired N-alkylpiperidine.[13]

Diagram: N-Alkylation By-product Formation Pathway

G Piperidine Piperidine (Secondary Amine) Monoalkylated N-Alkylpiperidine (Desired Product) Piperidine->Monoalkylated 1st Alkylation AlkylHalide1 Alkyl Halide (R-X) AlkylHalide1->Monoalkylated QuaternarySalt Quaternary Ammonium Salt (By-product) Monoalkylated->QuaternarySalt 2nd Alkylation (Over-alkylation) AlkylHalide2 Alkyl Halide (R-X) AlkylHalide2->QuaternarySalt G start Start dissolve Dissolve Tryptamine and Aldehyde start->dissolve add_catalyst Add Acid Catalyst dissolve->add_catalyst reaction Stir at RT or Heat add_catalyst->reaction monitor Monitor by TLC reaction->monitor quench Quench with NaHCO₃ monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Final Product purify->product

References

Technical Support Center: Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this molecule stem from its functional groups: an ethyl ester and a lactam within a piperidine ring. The primary degradation pathway is the hydrolysis of the ethyl ester, which can be catalyzed by both acidic and basic conditions.[1] Other potential issues include oxidation of the piperidine ring and thermal degradation at elevated temperatures.[2][3]

Q2: How should I properly store this compound?

A2: To ensure maximum stability, the compound should be stored in a cool, dry, and dark environment.[2] It is recommended to keep it in a tightly sealed container to protect it from moisture and air, which can contribute to hydrolysis and oxidation, respectively.[2] For long-term storage, refrigeration (2-8 °C) is advisable.

Q3: What solvents are recommended for dissolving this compound to maintain its stability?

A3: For analytical purposes, aprotic solvents like acetonitrile or THF are generally preferred. If aqueous solutions are necessary for your experiment, it is best to use buffered solutions and prepare them fresh before use. Avoid highly acidic or basic aqueous solutions, as these will accelerate the hydrolysis of the ester group.[4][5]

Q4: Is this compound sensitive to light?

Troubleshooting Guide

Q5: I am observing a new, more polar peak in my reverse-phase HPLC analysis over time. What could this be?

A5: A more polar impurity appearing over time is likely the carboxylic acid product resulting from the hydrolysis of the ethyl ester, which is 2-(1-benzyl-2-oxo-4-piperidyl)acetic acid.[6] This is especially probable if your mobile phase or sample solvent is aqueous and not pH-controlled.

Troubleshooting Steps:

  • Confirm Identity: If possible, use mass spectrometry (LC-MS) to confirm the mass of the new peak corresponds to the hydrolyzed product.

  • pH Control: Ensure your sample is dissolved in a non-aqueous or buffered neutral pH solvent immediately before analysis.

  • Temperature: Analyze samples promptly after preparation and avoid leaving them at room temperature for extended periods.

Q6: My sample has developed a slight yellow discoloration. What might be the cause?

A6: Discoloration can be an indication of oxidative degradation. The piperidine ring or the N-benzyl group can be susceptible to oxidation, leading to the formation of chromophoric impurities.[2][3]

Troubleshooting Steps:

  • Inert Atmosphere: If your experiment is sensitive to minor impurities, consider handling the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Storage Check: Verify that your storage container is well-sealed and that the compound has not been exposed to air for prolonged periods.[2]

  • Antioxidants: For formulation studies, the inclusion of a suitable antioxidant could be considered, but this would need to be validated for compatibility.

Q7: The potency of my stock solution seems to decrease faster than expected. Why is this happening?

A7: A rapid loss of potency is often due to degradation in solution. The most common cause is hydrolysis, especially if the solution is not buffered or is stored at room temperature.[5]

Troubleshooting Steps:

  • Fresh Preparations: Prepare solutions fresh for each experiment whenever possible.

  • Solvent Choice: Use aprotic solvents for stock solutions (e.g., DMSO, acetonitrile) and store them at -20 °C or below.

  • Stability Study: Perform a simple stability study by analyzing your solution at different time points (e.g., 0, 2, 4, 8, 24 hours) to understand its degradation profile in your specific solvent and conditions.

Data Presentation: Potential Degradation Products

The table below summarizes the likely degradation products of this compound and the conditions that may cause their formation.

Degradation Product NameMolecular FormulaProbable CauseAnalytical Observation
2-(1-benzyl-2-oxo-4-piperidyl)acetic acidC₁₄H₁₇NO₃Acid or base-catalyzed hydrolysis of the ethyl ester[4][6]A more polar peak in reverse-phase HPLC.
EthanolC₂H₆OHydrolysis of the ethyl ester[5]Difficult to detect in RP-HPLC; may be seen with GC.
N-Oxide derivativesC₁₆H₂₁NO₄Oxidation[7]Peaks with M+16 in mass spectrometry.
Ring-opened productsVariousStrong acid/base hydrolysis of the lactam; strong oxidation[3]Multiple unknown peaks, significant loss of main peak.

Experimental Protocols

Protocol 1: HPLC-Based Stability Indicating Method

This protocol outlines a general method for assessing the stability of this compound.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve the compound in acetonitrile to prepare a 1 mg/mL stock solution.

2. Stress Conditions: [1]

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C.

  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Store at room temperature.

  • Thermal Degradation: Keep the solid compound in a temperature-controlled oven at 80°C.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to light as per ICH Q1B guidelines.

3. Sample Analysis:

  • Withdraw samples at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).

  • Neutralize the acid and base samples with an equivalent amount of base/acid, respectively.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze by HPLC.

4. HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient of (A) 0.1% Formic acid in Water and (B) 0.1% Formic acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 254 nm

  • Column Temperature: 30 °C

5. Data Analysis:

  • Calculate the percentage of the remaining parent compound and the formation of any degradation products.

Visualizations

G cluster_0 Potential Degradation Pathways A This compound B 2-(1-benzyl-2-oxo-4-piperidyl)acetic acid + Ethanol A->B Hydrolysis (Acid/Base) C N-Oxide Derivatives A->C Oxidation D Ring-Opened Products A->D Harsh Conditions (Strong Acid/Base, Strong Oxidation)

Caption: Potential degradation pathways for the compound.

G cluster_1 Stability Testing Workflow cluster_stress Apply Stress Conditions prep Prepare 1 mg/mL Stock Solution in ACN stress_acid Acidic (0.1M HCl, 60°C) prep->stress_acid stress_base Basic (0.1M NaOH, 60°C) prep->stress_base stress_ox Oxidative (3% H2O2, RT) prep->stress_ox stress_photo Photolytic (ICH Q1B) prep->stress_photo sample Sample at Time Points (0, 2, 6, 12, 24h) stress_acid->sample stress_base->sample stress_ox->sample stress_photo->sample neutralize Neutralize & Dilute sample->neutralize analyze Analyze by Stability-Indicating HPLC neutralize->analyze data Calculate % Degradation & Impurity Profile analyze->data

Caption: Workflow for experimental stability assessment.

References

Validation & Comparative

Characterization of Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides a comparative overview of key analytical methods for the structural elucidation and purity assessment of Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate, a piperidine derivative of interest in medicinal chemistry. The following sections detail the experimental protocols and expected data for the primary analytical techniques, offering a framework for robust characterization.

Spectroscopic and Chromatographic Techniques: A Comparative Overview

The structural confirmation and purity analysis of this compound relies on a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, while Mass Spectrometry (MS) confirms the molecular weight. Fourier-Transform Infrared (FTIR) spectroscopy identifies characteristic functional groups, and High-Performance Liquid Chromatography (HPLC) is employed to assess purity.

Data Summary

The following tables summarize the expected quantitative data from the key analytical techniques for the characterization of this compound. These values are based on typical data for structurally similar piperidine derivatives.

Table 1: Expected ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

ProtonsMultiplicityChemical Shift (δ, ppm)
Aromatic (5H)m7.25 - 7.40
N-CH₂ (benzyl)s4.60
O-CH₂ (ethyl)q4.15
Piperidine H-4m2.80
Piperidine H-3, H-5m2.40 - 2.60
Acetate CH₂d2.30
Piperidine H-6m3.20
Ethyl CH₃t1.25

Table 2: Expected ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

CarbonChemical Shift (δ, ppm)
C=O (amide)172.0
C=O (ester)171.5
Aromatic C (quat.)137.0
Aromatic CH128.8, 128.5, 127.5
O-CH₂ (ethyl)61.0
N-CH₂ (benzyl)50.0
Piperidine C-654.0
Piperidine C-2-
Piperidine C-440.0
Acetate CH₂41.0
Piperidine C-3, C-530.0, 32.0
Ethyl CH₃14.2

Table 3: Expected Mass Spectrometry Data

TechniqueIonization ModeExpected m/z
Electrospray Ionization (ESI)Positive[M+H]⁺: 276.16

Table 4: Expected FTIR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
C=O (amide)1650
C=O (ester)1735
C-N stretch1180
C-O stretch1240
Aromatic C-H stretch3030
Aliphatic C-H stretch2850 - 2950

Table 5: Illustrative HPLC Method Parameters

ParameterCondition
ColumnC18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile and water with 0.1% formic acid (gradient)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Expected Retention TimeDependent on the specific gradient program

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure of the compound by analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) nuclei.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

  • Data Analysis: Process the spectra using appropriate software. Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra based on characteristic values and correlation spectroscopy (e.g., COSY, HSQC) if necessary.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthesized compound.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analysis: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak and compare it with the calculated molecular weight.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the presence of key functional groups in the molecule.

Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer. Alternatively, prepare a KBr pellet containing a small percentage of the sample.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as carbonyls, C-N, and C-O bonds.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the compound and identify any impurities.

Protocol:

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and filter it through a 0.45 µm syringe filter.

  • Instrumentation: Use an HPLC system equipped with a UV detector and a C18 reversed-phase column.

  • Method Development: Develop a suitable gradient elution method using a mixture of acetonitrile and water, often with an additive like formic acid to improve peak shape.

  • Analysis: Inject the sample and run the developed method.

  • Data Analysis: Analyze the chromatogram to determine the retention time of the main peak and calculate the purity based on the peak area percentage.

Visualizations

The following diagrams illustrate the general workflows for the characterization of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purified Compound ms Mass Spectrometry (ESI-MS) purification->ms Purified Compound ftir FTIR Spectroscopy purification->ftir Purified Compound hplc HPLC Analysis purification->hplc Purified Compound

General workflow for synthesis and characterization.

hplc_workflow start Sample Preparation (Dissolve & Filter) hplc HPLC System (Pump, Injector, Column, Detector) start->hplc Inject data Data Acquisition (Chromatogram) hplc->data Elute & Detect analysis Data Analysis (Purity Assessment) data->analysis

Workflow for HPLC analysis.

nmr_workflow sample_prep Sample Preparation (Dissolve in CDCl₃) nmr_spec NMR Spectrometer (400 MHz) sample_prep->nmr_spec Insert Sample acquisition Data Acquisition (¹H and ¹³C Spectra) nmr_spec->acquisition processing Data Processing & Analysis (Structure Elucidation) acquisition->processing

Workflow for NMR analysis.

Purity Assessment of Synthesized Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized intermediates is a critical step in the pharmaceutical pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate. The information presented herein is supported by established analytical protocols for structurally similar piperidine derivatives.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC (RP-HPLC) is a primary and highly effective method for determining the purity of this compound. The presence of a benzyl group provides a strong chromophore, making UV detection a suitable and sensitive choice.[1][2] The separation is based on the partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.[2]

Detailed Experimental Protocol for HPLC Purity Assessment:

This protocol is adapted from established methods for the analysis of benzylpiperidine derivatives.[1][3]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in HPLC-grade water.

    • Solvent B: Acetonitrile.

    • Gradient Elution: A gradient tailored to resolve the main peak from potential impurities. A starting point could be a linear gradient from 20% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm, leveraging the UV absorbance of the benzyl moiety.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve the sample in 10 mL of the mobile phase (initial composition) to achieve a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • System Suitability: Before sample analysis, the system's performance should be verified by injecting a standard solution multiple times to check for parameters like retention time repeatability, peak asymmetry, and theoretical plates.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[1]

Comparison of Analytical Techniques

While HPLC is a robust method, other analytical techniques can also be employed for purity assessment, each with its own advantages and limitations. The choice of method often depends on the specific impurity profile, required sensitivity, and available instrumentation.[4]

Analytical MethodTypical Purity Values ReportedKey AdvantagesKey Disadvantages
High-Performance Liquid Chromatography (HPLC) >99% (for related salts)[4]Suitable for non-volatile and thermally labile compounds; high precision and accuracy without derivatization.[4]Can be more time-consuming and may require more complex mobile phases.[4]
Gas Chromatography (GC) >96% - 97%[4]High resolution, sensitivity, and speed for volatile and thermally stable compounds.[4]Potential for thermal degradation of the analyte; may require derivatization for polar amines to improve peak shape.[4]
Quantitative NMR (qNMR) Spectroscopy Provides absolute purityProvides detailed structural information; allows for purity determination without specific impurity standards.[5]Lower sensitivity compared to chromatographic methods; requires more expensive instrumentation.[4][6]
Thin-Layer Chromatography (TLC) Qualitative to semi-quantitativeSimple, rapid, and cost-effective for monitoring reaction progress and detecting major impurities.[7][8]Lower resolution and sensitivity compared to HPLC and GC; quantification can be less precise.[8]

Detailed Protocols for Alternative Methods

Gas Chromatography (GC) Protocol (Adapted for this compound):

This protocol is based on methods for analyzing similar piperidine compounds.[4][9]

  • Instrument: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Detector Temperature (FID): 300°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: 10 minutes at 280°C.

  • Sample Preparation: Dissolve 10 mg of the sample in 1 mL of a suitable solvent like dichloromethane or methanol. Derivatization may be necessary to improve peak shape.[10]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Protocol:

  • Instrument: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized compound into an NMR tube.

    • Add a known quantity of a certified internal standard (e.g., maleic acid). The internal standard's signals should not overlap with the analyte's signals.[5]

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., ensuring full relaxation of signals).

  • Purity Calculation: The purity is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard.[6]

Thin-Layer Chromatography (TLC) Protocol:

  • Stationary Phase: Silica gel TLC plates (e.g., Silica gel 60 F₂₅₄).

  • Mobile Phase: A solvent system that provides good separation of the product from potential starting materials and by-products. A starting point could be a mixture of ethyl acetate and hexane.

  • Sample Application: Spot a dilute solution of the synthesized compound onto the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase.

  • Visualization: Visualize the separated spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., ninhydrin for primary/secondary amines if applicable, or iodine vapor).

Experimental Workflow and Data Visualization

The logical flow for the purity assessment of a newly synthesized compound involves a multi-step process, from initial analysis to comprehensive characterization.

Purity_Assessment_Workflow Purity Assessment Workflow for Synthesized Compound cluster_synthesis Synthesis & Workup cluster_preliminary Preliminary Analysis cluster_primary_purity Primary Purity Assessment cluster_confirmation Structural Confirmation & Absolute Purity cluster_final Final Report Synthesis Synthesized Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate TLC TLC Analysis (Reaction Monitoring) Synthesis->TLC Crude Product HPLC HPLC-UV/PDA (Purity & Impurity Profile) TLC->HPLC Purified Product GC_FID GC-FID/MS (Volatile Impurities) TLC->GC_FID qNMR qNMR (Absolute Purity & Structure) HPLC->qNMR MS Mass Spectrometry (Molecular Weight Confirmation) HPLC->MS Report Purity Certificate HPLC->Report GC_FID->Report qNMR->Report MS->Report

References

Confirming the Structure of Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the analytical techniques used to confirm the structure of Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate and its derivatives. For researchers, scientists, and professionals in drug development, precise structural elucidation is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds. This document outlines the expected outcomes from key analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, by drawing comparisons with closely related, documented analogues.

Comparative Analysis of Spectroscopic Data

Due to the limited availability of public experimental data for this compound, this section presents predicted spectroscopic data alongside data from analogous compounds. This comparative approach allows for a robust framework for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. The expected chemical shifts for the target molecule are predicted based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound and Comparison with Analogues

Proton Assignment (Target Molecule) Predicted Chemical Shift (δ, ppm) Analogue Compound Observed Chemical Shift (δ, ppm)
H-2', H-6' (Benzyl)7.25-7.40 (m)N-Benzylaniline7.20-7.30 (m)
H-3', H-4', H-5' (Benzyl)7.25-7.40 (m)N-Benzylaniline7.20-7.30 (m)
CH₂ (Benzyl)4.50 (s)N-Benzylaniline4.21 (s)
O-CH₂ (Ethyl)4.15 (q)Ethyl 4-piperidinecarboxylate4.13 (q)
CH₂ (Acetate)2.50 (d)--
H-3ax, H-5ax (Piperidyl)2.90 (m)1-Benzyl-4-piperidone2.75 (t)
H-3eq, H-5eq (Piperidyl)2.60 (m)1-Benzyl-4-piperidone2.55 (t)
H-6ax, H-6eq (Piperidyl)3.20 (m)1-Benzyl-4-piperidone3.55 (s, for N-CH₂)
H-4 (Piperidyl)2.10 (m)--
CH₃ (Ethyl)1.25 (t)Ethyl 4-piperidinecarboxylate1.25 (t)

Table 2: Predicted ¹³C NMR Spectral Data for this compound and Comparison with Analogues

Carbon Assignment (Target Molecule) Predicted Chemical Shift (δ, ppm) Analogue Compound Observed Chemical Shift (δ, ppm)
C=O (Acetate)172.0Ethyl 4-piperidinecarboxylate175.0
C=O (Piperidyl)170.0--
C-1' (Benzyl)137.0N-Benzylaniline139.7
C-2', C-6' (Benzyl)128.5N-Benzylaniline128.8
C-3', C-5' (Benzyl)128.0N-Benzylaniline127.4
C-4' (Benzyl)127.5N-Benzylaniline127.7
O-CH₂ (Ethyl)60.5Ethyl 4-piperidinecarboxylate60.3
CH₂ (Benzyl)50.0N-Benzylaniline48.4
C-6 (Piperidyl)52.0--
C-3, C-5 (Piperidyl)35.01-Benzyl-4-piperidone41.0 (for C2/C6)
CH₂ (Acetate)38.0--
C-4 (Piperidyl)32.0--
CH₃ (Ethyl)14.0Ethyl 4-piperidinecarboxylate14.3
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity. Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used techniques.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

Fragment (m/z) Proposed Structure/Loss Notes
289[M]⁺Molecular Ion
218[M - CO₂Et]⁺Loss of the ethyl acetate group
190[M - CH₂CO₂Et]⁺Loss of the acetate side chain
91[C₇H₇]⁺Tropylium ion from the benzyl group (characteristic fragment)

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results. The following are generalized protocols for the synthesis and analysis of this compound derivatives based on established procedures for similar compounds.

Synthesis Protocol: Reductive Amination and Acylation

A plausible synthetic route involves a multi-step process starting from a suitable piperidone precursor.

  • N-Benzylation of 4-Piperidone: 1-Benzyl-4-piperidone can be synthesized by the reductive amination of 4-piperidone with benzaldehyde, followed by reduction of the intermediate enamine.

  • Wittig or Horner-Wadsworth-Emmons Reaction: The resulting N-benzyl-4-piperidone can undergo a Wittig or Horner-Wadsworth-Emmons reaction with a phosphonate or phosphonium ylide reagent bearing the acetate moiety to introduce the side chain at the 4-position.

  • Reduction of the Double Bond: The resulting α,β-unsaturated ester is then reduced, for example, by catalytic hydrogenation, to yield the saturated piperidine ring.

  • Lactam Formation: The piperidine can be converted to the corresponding 2-oxo lactam through various oxidation methods.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Analysis: Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS).

  • Data Acquisition: Acquire data in both positive and negative ion modes using ESI or APCI. Perform MS/MS fragmentation on the parent ion to aid in structural elucidation.

X-ray Crystallography Protocol
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol, ethyl acetate/hexane).[1]

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.[1]

  • Structure Solution and Refinement: Process the collected data to determine the unit cell and space group. Solve the structure using direct methods and refine it using full-matrix least-squares on F².

Visualizations

The following diagrams illustrate a general experimental workflow and a relevant biological pathway for this class of compounds.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr Identity & Purity ms Mass Spectrometry (MS, MS/MS) purification->ms Molecular Weight xray X-ray Crystallography (if crystalline) purification->xray Solid-State Structure confirmation Confirmed Structure nmr->confirmation ms->confirmation xray->confirmation

General workflow for synthesis and structural confirmation.

Given that some piperidine derivatives have shown activity as histone deacetylase (HDAC) inhibitors, the following diagram illustrates a simplified signaling pathway associated with HDAC inhibition.[2][3][4][5]

hdac_pathway hdac_inhibitor Piperidylacetate Derivative (HDAC Inhibitor) hdac HDAC hdac_inhibitor->hdac Inhibits histones Histones hdac->histones Deacetylates acetylated_histones Acetylated Histones chromatin Chromatin (Condensed) histones->chromatin open_chromatin Chromatin (Relaxed) acetylated_histones->open_chromatin gene_expression Tumor Suppressor Gene Expression (e.g., p21) open_chromatin->gene_expression Allows cell_cycle_arrest Cell Cycle Arrest gene_expression->cell_cycle_arrest apoptosis Apoptosis gene_expression->apoptosis

Simplified HDAC inhibitor signaling pathway.

References

A Comparative Guide to the Structure-Activity Relationship of N-Benzylpiperidine Analogs as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-benzylpiperidine analogs as inhibitors of acetylcholinesterase (AChE). While specific data on Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate analogs is limited in publicly available literature, this document leverages data from closely related N-benzylpiperidine derivatives. The insights are drawn from studies aiming to develop novel therapeutics for Alzheimer's disease, where AChE inhibition is a key mechanism of action.

The N-benzylpiperidine scaffold is a core component of Donepezil, a potent and selective AChE inhibitor widely used in the treatment of Alzheimer's disease.[1][2] The structure of Donepezil features a benzyl group attached to the nitrogen of a piperidine ring, which is further connected to an indanone moiety.[1] The design of many analogs is therefore based on modifications of these key structural features to optimize potency, selectivity, and pharmacokinetic properties.[3]

Quantitative SAR Data: Comparison of N-Benzylpiperidine Analogs

The following table summarizes the in vitro acetylcholinesterase inhibitory activity (IC50) of various N-benzylpiperidine analogs. The data is compiled from multiple studies and highlights the impact of different substituents on the benzyl and piperidine moieties.

Compound IDR (Benzyl Substituent)X (Piperidine Moiety)AChE IC50 (µM)Reference
d5 H4-(HDAC inhibitor moiety)6.89[3]
d10 H4-(HDAC inhibitor moiety)3.22[3]
4a 2-Cl4-(2-isoindoline-1,3-dione)ethyl (piperazine)0.91
4c 4-Cl4-(2-isoindoline-1,3-dione)ethyl (piperazine)26
4f 4-F4-(2-isoindoline-1,3-dione)ethyl (piperazine)-
4g 3-OCH34-(2-isoindoline-1,3-dione)ethyl (piperazine)5.5
21 4-(benzylsulfonyl)benzoyl (N-methylaminoethyl)4-(N-benzoylamino)ethyl0.00056[4]

Note: The piperazine in compounds 4a, 4c, 4f, and 4g is a bioisosteric replacement for the piperidine ring.

Structure-Activity Relationship Insights

The data presented above reveals several key trends in the SAR of N-benzylpiperidine analogs as AChE inhibitors:

  • Substitution on the Benzyl Ring: The nature and position of substituents on the benzyl ring significantly influence inhibitory activity. For instance, an electron-withdrawing chloro group at the ortho position (compound 4a ) leads to higher potency compared to the para position (compound 4c ).

  • Piperidine/Piperazine Moiety Modification: Modifications at the 4-position of the piperidine or piperazine ring are crucial for activity. Linking the core scaffold to other pharmacophores, such as HDAC inhibitors (compounds d5 and d10 ), can result in dual-activity ligands.[3]

  • Nature of the Linker: The linker connecting the piperidine ring to other chemical moieties plays a critical role. In compound 21 , a complex benzoylaminoethyl linker with a bulky benzylsulfonyl group results in exceptionally high potency.[4]

Experimental Protocols

The determination of AChE inhibitory activity for the compounds listed is predominantly carried out using the spectrophotometric method developed by Ellman.[5]

Ellman's Method for Acetylcholinesterase Activity Assay [6]

Principle: This colorimetric assay measures the activity of AChE by quantifying the rate of formation of a yellow-colored product. The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), which has a strong absorbance at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 10 mM DTNB solution in phosphate buffer

  • 14 mM Acetylthiocholine iodide (ATCI) solution in deionized water

  • Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 412 nm

Procedure:

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[6]

  • Initiation of Reaction: Add 10 µL of ATCI solution to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 10 seconds) for a total of 3 minutes using a microplate reader in kinetic mode.[7]

  • Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is then calculated from a dose-response curve.[7]

Visualizations

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse Acetylcholine Acetylcholine AChE AChE Acetylcholine->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Products Inhibitor N-Benzylpiperidine Analog Inhibitor->AChE Inhibition

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by N-benzylpiperidine analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Stock_Solution Prepare Stock Solutions Characterization->Stock_Solution AChE_Assay AChE Inhibition Assay (Ellman's Method) Stock_Solution->AChE_Assay IC50_Determination IC50 Value Determination AChE_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: General experimental workflow for SAR studies of AChE inhibitors.

References

A Comparative Guide to the Synthetic Routes of Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible synthetic routes for the preparation of Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate, a key intermediate in the development of various pharmaceutical compounds. The comparison focuses on reaction efficiency, reagent accessibility, and procedural complexity, supported by experimental data from analogous transformations reported in the literature.

Introduction

This compound is a substituted piperidone derivative of interest in medicinal chemistry. Its structure combines a protected nitrogen, a lactam functionality, and an ester side chain, making it a versatile scaffold for further chemical modifications. This document outlines and compares two distinct synthetic strategies: a Dieckmann condensation approach for ring formation and a Horner-Wadsworth-Emmons (HWE) olefination of a pre-formed piperidone ring followed by reduction.

Route 1: Dieckmann Condensation Pathway

This approach constructs the piperidone ring through an intramolecular cyclization of a linear diester precursor. This method is advantageous for building the core heterocyclic structure and introducing the required functionalities concurrently. The general strategy is based on the well-established Dieckmann condensation reaction, which is effective for forming five- and six-membered rings.[1][2]

Logical Workflow for Route 1

Route 1 A N-Benzylglycine ethyl ester C N-Benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester A->C Michael Addition B Ethyl acrylate B->C D This compound C->D Dieckmann Condensation (NaOEt, Toluene)

Caption: Route 1: Dieckmann Condensation Pathway.

Experimental Protocol

Step 1: Synthesis of N-Benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester (Intermediate C)

To a solution of N-benzylglycine ethyl ester (1 equivalent) in a suitable solvent such as ethanol, ethyl acrylate (1.1 equivalents) is added. The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the Michael addition is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude diester, which can be purified by vacuum distillation or column chromatography.

Step 2: Dieckmann Condensation to this compound (Target Compound)

The precursor diester (1 equivalent) is dissolved in an anhydrous solvent like toluene. A strong base, such as sodium ethoxide (1.1 equivalents), is added portion-wise at room temperature under an inert atmosphere. The reaction mixture is then heated to reflux for several hours.[1] The cyclization progress is monitored by TLC. After completion, the reaction is cooled and quenched by the addition of a weak acid (e.g., acetic acid) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The final product is purified by column chromatography.

Route 2: Horner-Wadsworth-Emmons (HWE) Olefination and Reduction

This synthetic strategy commences with the commercially available 1-benzyl-4-piperidone. The key steps involve the introduction of the acetate side chain via an olefination reaction, followed by the reduction of the resulting exocyclic double bond. The Horner-Wadsworth-Emmons reaction is particularly well-suited for this transformation as it readily reacts with ketones and typically favors the formation of the (E)-alkene isomer.[3][4]

Logical Workflow for Route 2

Route 2 A 1-Benzyl-4-piperidone C Ethyl 2-(1-benzyl-4-piperidylidene)acetate A->C Horner-Wadsworth-Emmons (NaH, THF) B Triethyl phosphonoacetate B->C D Ethyl 2-(1-benzyl-4-piperidyl)acetate C->D Catalytic Hydrogenation (H2, Pd/C) E This compound D->E Oxidation (Not part of primary route) (Hypothetical step for 2-oxo formation)

References

Validating the Inhibitory Potency of Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate on Acetylcholinesterase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the acetylcholinesterase (AChE) inhibitory activity of the novel compound, Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate. By contextualizing its potential efficacy against established AChE inhibitors, this document outlines the necessary experimental protocols and data presentation standards for a comprehensive evaluation.

Introduction to Acetylcholinesterase Inhibition

Acetylcholinesterase is a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft, a process essential for terminating nerve signals.[1][2] In neurodegenerative diseases like Alzheimer's, diminished levels of acetylcholine contribute to cognitive decline.[3][4] Acetylcholinesterase inhibitors (AChEIs) are a class of drugs that block the action of AChE, thereby increasing the concentration and duration of acetylcholine in the synapse and enhancing cholinergic neurotransmission.[1][5] This mechanism forms the therapeutic basis for symptomatic treatments of Alzheimer's disease and other neurological conditions.[3][6]

The potency of an AChE inhibitor is quantitatively expressed by its half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.[2][7][8] A lower IC50 value indicates a more potent inhibitor.

Comparative Analysis of Acetylcholinesterase Inhibitors

To objectively assess the potential of this compound, its inhibitory activity must be compared against well-characterized AChE inhibitors. The following table summarizes the reported IC50 values for several established drugs and experimental compounds. It is important to note that these values can vary based on experimental conditions, such as the source of the enzyme and the specific assay used.[7]

CompoundTypeIC50 Value (µM)Source of Acetylcholinesterase
Donepezil Reference Drug0.00041 - 0.14Various
Rivastigmine Reference Drug71.1 - 501Electrophorus electricus, Human
Galantamine Reference Drug--
Compound 4a (ortho-chloro derivative) Experimental0.91 ± 0.045-
Compound 4b (4-Fluorophenyl derivative) Experimental16.42 ± 1.07-

Note: IC50 values for Donepezil and Rivastigmine are presented as a range from multiple studies to reflect variability in experimental setups.[4][9][10][11] Data for Galantamine was not consistently reported in a comparable format in the provided search results.

Experimental Protocol: Determination of IC50 via Ellman's Method

The most widely used method for determining AChE inhibitory activity is the spectrophotometric assay developed by Ellman and colleagues.[7][8][12] This colorimetric assay is based on the reaction of thiocholine, a product of the AChE-catalyzed hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[7][12]

Materials and Reagents:
  • Acetylcholinesterase (e.g., from electric eel or human recombinant)[2]

  • This compound (test compound)

  • Donepezil or other reference inhibitor (positive control)[2]

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)[2]

  • Acetylthiocholine iodide (ATCI)[2]

  • Phosphate buffer (0.1 M, pH 8.0)[2]

  • 96-well microplate[13]

  • Microplate reader[8]

Assay Procedure:
  • Preparation of Reagents : Prepare stock solutions of the test compound, reference inhibitor, DTNB, and ATCI in the appropriate buffer.

  • Assay Plate Setup : In a 96-well plate, add the phosphate buffer, followed by the various dilutions of the test compound or the reference inhibitor. Control wells should contain the buffer alone (for 100% enzyme activity) and a known inhibitor (for 0% activity).[2]

  • Enzyme Addition : Add the acetylcholinesterase solution to all wells and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature.

  • Initiation of Reaction : Add the DTNB and ATCI solutions to all wells to start the reaction.[2]

  • Measurement : Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings at regular intervals (e.g., every minute) for 10-15 minutes to monitor the reaction kinetics.[2][14]

  • Calculation of Inhibition : The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100[7]

  • IC50 Determination : Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of AChE activity, which can be determined from the resulting dose-response curve.[2][7]

Visualizing the Experimental and Biological Context

To further clarify the processes involved, the following diagrams illustrate the acetylcholinesterase inhibition pathway and the experimental workflow for determining the IC50 value.

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inhibitor This compound Inhibitor->AChE Inhibits

Caption: Mechanism of Acetylcholinesterase Inhibition.

IC50_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Reagent Solutions (Compound, AChE, DTNB, ATCI) B Set up 96-well Plate (Controls and Compound Dilutions) A->B C Add AChE and Incubate B->C D Add DTNB and ATCI C->D E Measure Absorbance at 412 nm D->E F Calculate % Inhibition E->F G Plot Dose-Response Curve F->G H Determine IC50 Value G->H

Caption: Workflow for IC50 Determination using Ellman's Method.

Conclusion

This guide provides a standardized framework for the validation of this compound as an acetylcholinesterase inhibitor. By employing the detailed experimental protocol and comparing the resulting IC50 value with those of established drugs, researchers can effectively ascertain the compound's potency and potential for further development in the context of neurodegenerative disease therapeutics. The provided visualizations offer a clear understanding of the underlying biological mechanism and the experimental process.

References

Benchmarking the Potency of Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate Against Known Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document provides a comparative framework for evaluating the potency of the novel compound, Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate. It is important to note that, to date, there is no publicly available experimental data on the biological activity and potency of this specific compound. Therefore, the following guide presents a hypothetical benchmark against established drugs based on the activities of structurally related piperidone-containing molecules. The primary aim is to outline the established methodologies and provide a reference for future experimental evaluation of this compound.

Introduction

The N-benzyl-4-piperidone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds targeting the central nervous system. Based on the activities of structurally analogous compounds, this compound is hypothesized to exhibit activity as either an acetylcholinesterase (AChE) inhibitor or an N-methyl-D-aspartate (NMDA) receptor antagonist. This guide provides a comparative analysis of this lead compound against well-established drugs in these two classes:

  • Acetylcholinesterase Inhibitors: Donepezil, Galantamine, and Rivastigmine, all used in the management of Alzheimer's disease.

  • NMDA Receptor Antagonists: Memantine, used for Alzheimer's disease, and Ketamine, an anesthetic and antidepressant.

Data Presentation: A Comparative Overview

The following tables summarize the reported potencies (IC50 values) of the selected known drugs. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. For this compound, the values are listed as "Not Available (N/A)" to underscore the need for experimental determination.

Table 1: Comparative Potency of Acetylcholinesterase Inhibitors

CompoundTargetIC50 Value
This compound Acetylcholinesterase (AChE)N/A
DonepezilAcetylcholinesterase (AChE)6.7 nM[1]
GalantamineAcetylcholinesterase (AChE)1.27 µM[2]
RivastigmineAcetylcholinesterase (AChE)4.3 nM[3]

Table 2: Comparative Potency of NMDA Receptor Antagonists

CompoundTargetIC50 Value
This compound NMDA ReceptorN/A
MemantineNMDA Receptor0.5 - 1 µM[4]
KetamineNMDA Receptor0.4 µM[5]

Experimental Protocols

To ensure a standardized and reproducible assessment of the potency of this compound, the following established experimental protocols are recommended.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is the gold standard for measuring AChE activity and its inhibition.[6][7]

Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color formation is proportional to the AChE activity and can be measured spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (this compound) and reference inhibitors (Donepezil, etc.)

  • 96-well microplate and microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay in 96-well Plate:

    • To each well, add 140 µL of phosphate buffer.

    • Add 20 µL of the test compound solution at various concentrations (or solvent for control).

    • Add 10 µL of AChE solution and incubate for 15 minutes at 25°C.

    • Add 10 µL of DTNB solution.

    • Initiate the reaction by adding 20 µL of ATCI solution.

  • Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

NMDA Receptor Antagonism Assay (Radioligand Binding Assay)

This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the NMDA receptor.[8][9]

Principle: A radiolabeled ligand with high affinity for the NMDA receptor (e.g., [³H]MK-801, a non-competitive antagonist) is incubated with a preparation of cell membranes containing NMDA receptors. The amount of radioligand bound to the receptors is measured in the presence and absence of the test compound. A potent antagonist will displace the radioligand, leading to a decrease in the measured radioactivity.

Materials:

  • Cell membranes prepared from a source rich in NMDA receptors (e.g., rat brain cortex or cells expressing recombinant NMDA receptors).

  • Radiolabeled ligand (e.g., [³H]MK-801).

  • Unlabeled ligand for determining non-specific binding (e.g., non-radiolabeled MK-801).

  • Test compound (this compound) and reference antagonists (Memantine, etc.).

  • Assay buffer (e.g., Tris-HCl buffer).

  • Glass fiber filters.

  • Filtration apparatus and liquid scintillation counter.

Procedure:

  • Incubation: In a microcentrifuge tube, combine the cell membrane preparation, the radiolabeled ligand at a fixed concentration, and the test compound at various concentrations. For total binding, no test compound is added. For non-specific binding, a high concentration of the unlabeled ligand is added.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->AChE Inhibition

Figure 1: Hypothetical inhibition of Acetylcholinesterase (AChE) by the test compound.

NMDA_Receptor_Antagonism cluster_membrane Postsynaptic Membrane Glutamate Glutamate NMDA_Receptor NMDA Receptor (Ion Channel) Glutamate->NMDA_Receptor Binding Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Channel Opening Antagonist This compound (Hypothetical Antagonist) Antagonist->NMDA_Receptor Blockade

Figure 2: Hypothetical antagonism of the NMDA receptor by the test compound.

Experimental_Workflow start Start: Synthesize & Purify This compound assay_decision Select Primary Assay start->assay_decision ache_assay AChE Inhibition Assay (Ellman's Method) assay_decision->ache_assay Hypothesis 1: AChE Inhibitor nmda_assay NMDA Receptor Binding Assay (Radioligand) assay_decision->nmda_assay Hypothesis 2: NMDA Antagonist data_analysis Data Analysis (Calculate IC50/Ki) ache_assay->data_analysis nmda_assay->data_analysis comparison Compare Potency with Known Drugs data_analysis->comparison end End: Report Findings comparison->end

Figure 3: A proposed experimental workflow for determining the potency of the test compound.

Conclusion

While the precise biological activity of this compound remains to be elucidated, its structural features suggest potential as a modulator of key CNS targets. This guide provides a foundational framework for its systematic evaluation. By employing the standardized protocols outlined herein, researchers can generate robust and comparable data to accurately determine its potency and mechanism of action. The provided benchmarks with established drugs will serve as a valuable reference point in the assessment of its therapeutic potential. Future experimental studies are essential to validate these hypotheses and to fully characterize the pharmacological profile of this novel compound.

References

Safety Operating Guide

Proper Disposal of Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Disposal Information

This guide provides a comprehensive, step-by-step protocol for the safe disposal of Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate, intended for researchers, scientists, and drug development professionals.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedures, it is crucial to conduct a thorough hazard assessment. Based on the hazard profile of analogous compounds, this compound should be presumed to be a skin and eye irritant.

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile rubber)To prevent skin contact and irritation.[1]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes and irritation.[1][2]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodTo minimize inhalation of any dusts or vapors.[2]

II. Step-by-Step Disposal Protocol

The following protocol outlines the safe collection, storage, and disposal of waste containing this compound.

Experimental Protocol for Disposal:

  • Waste Segregation:

    • All materials contaminated with this compound must be treated as hazardous waste.[3][5]

    • Establish separate, clearly labeled waste containers for solid and liquid waste. Do not mix this waste with non-hazardous trash.[5][6]

    • Avoid mixing incompatible waste streams. For instance, do not combine this waste with strong acids, bases, or oxidizers unless the compatibility is known.[4]

  • Solid Waste Disposal:

    • Contaminated Materials: All solid waste, including unused product, contaminated gloves, bench paper, and empty containers, should be placed in a designated, leak-proof hazardous waste container.[5]

    • Empty Containers: Even "empty" containers may retain chemical residues and should be disposed of as hazardous waste.[7][8] If institutional policy allows, triple-rinse the container with a suitable solvent, collecting the rinsate as hazardous liquid waste.[7]

  • Liquid Waste Disposal:

    • Solutions: Collect all liquid waste containing this compound in a dedicated, shatter-resistant, and chemically compatible container (plastic is often preferred).[3][9]

    • Container Management: The liquid waste container must have a secure, screw-on cap and be kept closed at all times except when adding waste.[9][10]

  • Labeling and Storage:

    • Labeling: Immediately label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the date accumulation began.[4][9] Do not use abbreviations or chemical formulas.[10]

    • Storage: Store waste containers in a designated satellite accumulation area that is at or near the point of generation.[9] This area should be a secondary containment system, such as a chemical-resistant tray, to contain any potential leaks.[3]

  • Final Disposal:

    • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10]

    • Regulatory Compliance: Ensure all disposal activities comply with institutional policies and local, state, and federal regulations.[3][5]

III. Emergency Procedures

In the event of a spill or exposure, follow these immediate safety measures.

Emergency ScenarioAction
Spill Wearing appropriate PPE, cover the spill with an absorbent, inert material (e.g., vermiculite, sand).[11] Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal. Decontaminate the spill area with a suitable solvent.[10]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[1][2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Caption: Logical workflow for the disposal of this compound.

References

Personal protective equipment for handling Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and professionals in drug development, the paramount consideration when handling chemical compounds is safety. This document provides crucial safety and logistical information for managing Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on safety data from structurally analogous piperidine derivatives. A conservative approach is strongly advised.

Personal Protective Equipment (PPE)

A comprehensive array of personal protective equipment is the first and most critical line of defense against potential exposure. Based on the irritant nature and potential hazards associated with piperidine derivatives, which can include skin and eye irritation, respiratory tract irritation, and other toxic effects, the following PPE is mandatory.[1]

PPE CategoryRecommended EquipmentProtection Level
Eye Protection Safety glasses with side shields or chemical goggles.Essential to prevent splashes and contact with airborne particles. Contact lenses should not be worn.[2]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).Gloves should be inspected for degradation and replaced if contaminated. For prolonged contact, a glove with a higher protection class is recommended.[2]
Body Protection Laboratory coat, overalls, or a P.V.C. apron.To avoid all possible skin contact, wear protective clothing.[2]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Respirators may be necessary if engineering controls do not adequately prevent exposure.[2][3]

Operational Plan: Handling and Storage

Handling:

  • Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Avoid all personal contact, including inhalation of dust or vapors.[2]

  • Employ spark-proof tools and explosion-proof equipment where necessary, as some piperidine derivatives can be flammable.[3][4]

  • When handling, do not eat, drink, or smoke.[2]

  • Ground and bond containers when transferring material to prevent static discharge.[5]

Storage:

  • Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated place.[3][4]

  • Designate a specific storage area for this compound.[4]

  • Store away from incompatible materials such as oxidizing agents.[2][6]

Disposal Plan

All waste materials must be treated as hazardous waste and disposed of according to local, regional, and national regulations.

  • Waste Containers: Use approved and properly labeled containers for disposal.

  • Contaminated Materials: Absorb spills with inert material (e.g., sand, earth) and place in a suitable container for disposal.[3][6] Do not flush into the sewer system.[3]

  • Decontamination: Thoroughly clean all work areas and equipment after use.[4] Contaminated clothing should be removed immediately and laundered before reuse.[7]

Experimental Workflow

Workflow for Safe Handling and Disposal cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_sds Review Safety Data of Structurally Similar Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe handle_hood Work in a Chemical Fume Hood prep_ppe->handle_hood handle_exp Perform Experiment handle_hood->handle_exp cleanup_decon Decontaminate Work Area & Glassware handle_exp->cleanup_decon storage_seal Seal & Label Container handle_exp->storage_seal cleanup_waste Dispose of Waste in Labeled Containers cleanup_decon->cleanup_waste storage_store Store in a Cool, Dry, Well-Ventilated Area storage_seal->storage_store

Caption: Standard workflow for safely handling and disposing of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.